An In-depth Technical Guide to the Neuroprotective Mechanism of Action of IND-1316 For Researchers, Scientists, and Drug Development Professionals Abstract IND-1316 is a novel, orally active, and blood-brain barrier perm...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide to the Neuroprotective Mechanism of Action of IND-1316
For Researchers, Scientists, and Drug Development Professionals
Abstract
IND-1316 is a novel, orally active, and blood-brain barrier permeable indole-based compound that has demonstrated significant neuroprotective effects in preclinical models of Huntington's disease.[1] Its mechanism of action is primarily centered on the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[2][3][4] This document provides a comprehensive overview of the molecular mechanisms, key experimental data, and methodologies used to elucidate the neuroprotective action of IND-1316.
Core Mechanism of Action: A Dual Signaling Pathway Activation
IND-1316 exerts its neuroprotective effects through a multi-faceted signaling cascade. The primary mechanism involves the activation of AMPK, a critical enzyme in maintaining cellular energy balance.[2][3][5] In addition to the AMPK pathway, IND-1316 also stimulates the activation of mitogen-activated protein kinases (MAPKs), specifically p38 and c-Jun N-terminal kinase (JNK).[2] It is hypothesized that the synergistic activation of both AMPK and MAPK pathways contributes to the beneficial neuroprotective outcomes observed in preclinical models.[2]
At the cellular level, IND-1316 treatment leads to the phosphorylation of AMPK at its canonical Thr172 residue, a hallmark of its activation.[2] Interestingly, the interaction of IND-1316 with the AMPK complex presents a paradox. While it effectively activates AMPK within cells, in vitro assays using the purified enzyme complex show an inhibitory profile.[2] This suggests an indirect or complex regulatory mechanism of action that may involve other cellular components.
Signaling Pathway Diagram
Caption: Proposed signaling pathway of IND-1316 in neuroprotection.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies of IND-1316.
Table 1: In Vitro Performance of IND-1316 as an AMPK Modulator
Compound
Binding at 100 μM (Resonance Units)
% Activation at 30 μM (Mean ± SD)
IND-1316
5.2
-62.0 ± 2.7
A-769662 (Control)
31.7
394 ± 76
β-cyclodextrin (Control)
1.6
Not Determined
Data sourced from surface plasmon resonance (SPR) and in vitro AMPK activity assays.[2]
Table 2: In Vivo Efficacy of IND-1316 in Huntington's Disease Models
Animal Model
Treatment and Dosage
Key Finding
Comparative Efficacy
C. elegans (polyQ toxicity model)
50 μM in culture
Reduced polyQ aggregation and neuronal impairment.
40x more potent than metformin (2 mM required for similar effect).[2]
Pre-treatment immobility was significantly higher in zQ175 mice vs. wild-type (150.7 ± 33.9 vs 100.0 ± 13.1).[2]
Detailed Experimental Protocols
This section outlines the methodologies employed in the key experiments to characterize the mechanism and efficacy of IND-1316.
Cellular AMPK Activation Assay
This assay was designed to determine if IND-1316 could activate AMPK in a cellular context.
Cell Line: Human Embryonic Kidney (HEK293) cells were used.[2]
Treatment: Cells were treated with varying concentrations of IND-1316.
Positive Control: 5 mM phenformin, a known indirect AMPK activator, was used as a positive control.[2]
Analysis: Western blot analysis was performed on cell lysates to detect the phosphorylation of AMPK at Thr172. The phosphorylation levels of p38 and JNK were also assessed.
The Role of IND 1316 in AMPK Activation: A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals Introduction IND 1316 is a novel, orally active, and blood-brain barrier-permeable indole-based compound that has demonstrated signific...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
IND 1316 is a novel, orally active, and blood-brain barrier-permeable indole-based compound that has demonstrated significant neuroprotective effects through the activation of AMP-activated protein kinase (AMPK).[1] As a key cellular energy sensor, AMPK activation is a promising therapeutic strategy for a range of metabolic and neurodegenerative diseases. This technical guide provides a comprehensive overview of the core mechanisms, quantitative data, and experimental protocols associated with the activation of AMPK by IND 1316, with a primary focus on its neuroprotective role in Huntington's Disease (HD) models.
Core Mechanism of Action
IND 1316 activates AMPK in a dose-dependent manner within cellular systems.[1] This activation is characterized by the phosphorylation of AMPK at Threonine 172 (Thr172) on its catalytic α-subunit.[1] Functionally, this leads to the subsequent phosphorylation of downstream targets such as Acetyl-CoA Carboxylase (ACC) at Serine 79, confirming the canonical activation of the AMPK pathway.[1]
Interestingly, IND 1316 exhibits a paradoxical mode of action. While it robustly activates AMPK in cellular assays, in vitro kinase assays have shown an inhibitory profile.[1] This suggests that IND 1316 may not be a direct allosteric activator in the same manner as compounds like A-769662. The current hypothesis is that IND 1316's mechanism in a cellular context may involve indirect effects on the cellular energy state or interactions with other cellular components that ultimately lead to AMPK phosphorylation and activation.
Beyond the primary AMPK pathway, IND 1316 has also been shown to induce the phosphorylation and activation of p38 and JNK (c-Jun N-terminal kinase) MAP kinase pathways.[1] The combined activation of these signaling cascades is thought to contribute to the observed neuroprotective effects.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of IND 1316.
Table 1: In Vitro AMPK Activation and Cellular Viability
Compound
Concentration (µM)
pAMPK/AMPK Ratio (Fold Change vs. Control)
pACC/ACC Ratio (Fold Change vs. Control)
Cell Viability (% of Control)
IND 1316
10
~1.5
~1.5
>95%
25
~2.5
~2.5
>95%
50
~3.5
~3.5
>95%
100
~4.0
~4.0
>90%
200
Not Determined
Not Determined
~85%
IND 1311
100
~2.0
~2.0
>95%
200
Not Determined
Not Determined
<50%
IND 1303
100
~1.5
~1.5
>95%
Data extracted and synthesized from figures in Vela et al., 2022. The values are approximate and represent the trends observed in the study.[1]
Table 2: In Vivo Efficacy of IND 1316 in a C. elegans Model of Huntington's Disease
Treatment
Average Number of PolyQ Aggregates per Worm
% of Animals Responding to Touch Stimulus
Control (40Q::YFP)
~18
Not Applicable
IND 1316 (50 µM)
~12
Not Applicable
Control (112Q::TdTomato)
Not Applicable
~20%
IND 1316 (50 µM)
Not Applicable
~45%
Data extracted and synthesized from figures in Vela et al., 2022. The values are approximate and represent the trends observed in the study.[1]
Table 3: Behavioral and Neuropathological Outcomes in a zQ175 Mouse Model of Huntington's Disease
Treatment Group
Open Field Test (Time in Center)
Marble Burying Test (% Marbles Buried)
Pro-inflammatory Markers (TNFα, IL-1β)
Wild Type (WT)
~120 seconds
~80%
Baseline
zQ175 (Untreated)
~60 seconds
~40%
Elevated
zQ175 + IND 1316 (36 mg/L in drinking water for 3 months)
~100 seconds
~70%
No significant change compared to untreated
Data extracted and synthesized from figures in Vela et al., 2022. The values are approximate and represent the trends observed in the study.[1]
Signaling Pathways and Experimental Workflows
IND 1316-Mediated AMPK Activation Pathway
Caption: IND 1316 leads to AMPK activation and downstream neuroprotection.
Parallel Activation of MAPK Pathways by IND 1316
Caption: IND 1316 also activates p38 and JNK MAPK signaling pathways.
Experimental Workflow: In Vitro AMPK Activation Assay
Caption: Workflow for assessing IND 1316-mediated AMPK activation in vitro.
Detailed Experimental Protocols
In Vitro AMPK Activation Assay (Western Blot)
Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified atmosphere.
Compound Treatment: Cells are seeded in 6-well plates and grown to ~80% confluency. The growth medium is then replaced with serum-free medium for 2 hours prior to treatment. IND 1316, dissolved in DMSO, is added to the medium at final concentrations ranging from 10 µM to 100 µM. A vehicle control (DMSO) is run in parallel. Cells are incubated for 1 hour.
Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail. Cell lysates are collected by scraping and clarified by centrifugation at 14,000 rpm for 15 minutes at 4°C.
Western Blotting:
Protein concentration is determined using a BCA protein assay kit.
Equal amounts of protein (typically 20-30 µg) are resolved by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBS-T).
The membrane is incubated overnight at 4°C with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC.
After washing with TBS-T, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
Bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Densitometry is performed to quantify band intensity, and the ratio of phosphorylated to total protein is calculated.
C. elegans Polyglutamine Aggregation and Motility Assays
Worm Strains and Maintenance: C. elegans strains expressing polyglutamine repeats fused to a fluorescent protein in muscle cells (e.g., 40Q::YFP) or neurons (e.g., 112Q::TdTomato) are used. Worms are maintained on nematode growth medium (NGM) plates seeded with E. coli OP50.
IND 1316 Treatment: IND 1316 is dissolved in the NGM agar at a final concentration of 50 µM. L4 larvae are transferred to the IND 1316-containing plates and allowed to develop into young adults.
Aggregation Assay: Young adult worms (40Q::YFP) are mounted on a 2% agarose pad on a glass slide and anesthetized with 10 mM levamisole. The number of fluorescent aggregates in the body wall muscle cells is counted under a fluorescence microscope.
Touch Response Assay: The functionality of mechanosensory neurons in the 112Q::TdTomato strain is assessed. Individual worms are gently touched with an eyelash pick, and the response (or lack thereof) is recorded. The percentage of animals responding to the stimulus is calculated.
zQ175 Mouse Model of Huntington's Disease: Behavioral Testing
Animal Model and Treatment: Male heterozygous zQ175 mice and their wild-type littermates are used. At three months of age, the treatment group receives IND 1316 in their drinking water at a concentration of 36 mg/L for a duration of three months.
Open Field Test: To assess anxiety-like behavior and general locomotor activity, mice are placed in the center of an open field arena. The time spent in the center versus the periphery of the arena is recorded over a 10-minute period.
Marble Burying Test: This test is used to evaluate obsessive-compulsive-like behavior. Mice are placed in a cage with a layer of bedding and a set number of marbles. The number of marbles buried after a 30-minute period is counted.
Conclusion
IND 1316 represents a significant advancement in the development of AMPK activators for neurodegenerative diseases. Its ability to activate AMPK and other neuroprotective signaling pathways in cellular and animal models of Huntington's Disease highlights its therapeutic potential. The paradoxical in vitro inhibitory activity suggests a complex mechanism of action that warrants further investigation. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of IND 1316 and similar compounds.
IND 1316: A Technical Guide to its Synthesis and Chemical Profile
For Researchers, Scientists, and Drug Development Professionals Introduction IND 1316 is an indole-based small molecule that has garnered significant interest within the scientific community for its potential neuroprotec...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
IND 1316 is an indole-based small molecule that has garnered significant interest within the scientific community for its potential neuroprotective effects. Identified as an activator of AMP-activated protein kinase (AMPK), IND 1316 is being investigated for its therapeutic promise in neurodegenerative disorders, particularly Huntington's disease. This technical guide provides a comprehensive overview of the chemical structure and synthesis of IND 1316, intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Chemical Structure and Properties
IND 1316 is chemically known as 3-[3-(phenylmethoxy)phenyl]-1H-indole-2-carboxylic acid. Its structure is characterized by a central indole-2-carboxylic acid scaffold, with a benzyloxy-substituted phenyl group at the 3-position of the indole ring.
The synthesis of IND 1316 is a multi-step process that begins with the iodination of 1H-indole-2-carboxylic acid. The subsequent steps involve a Suzuki coupling reaction to introduce the substituted phenyl ring, followed by benzylation of the hydroxyl group.
Experimental Protocols
Step 1: Synthesis of 3-iodo-1H-indole-2-carboxylic acid (Compound 2)
To a solution of 1H-indole-2-carboxylic acid (1.0 eq) in a suitable solvent, N-iodosuccinimide (NIS) (1.1 eq) is added portionwise at room temperature. The reaction mixture is stirred for a specified period until the starting material is consumed, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the crude product is purified by crystallization or column chromatography to yield 3-iodo-1H-indole-2-carboxylic acid.
Step 2: Synthesis of 3-(3-hydroxyphenyl)-1H-indole-2-carboxylic acid (Compound 3)
A mixture of 3-iodo-1H-indole-2-carboxylic acid (1.0 eq), (3-hydroxyphenyl)boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base like sodium carbonate (2.0 eq) is prepared in a mixture of solvents (e.g., toluene, ethanol, and water). The reaction mixture is heated under an inert atmosphere for several hours. After completion, the mixture is cooled, acidified, and the product is extracted. Purification by column chromatography affords 3-(3-hydroxyphenyl)-1H-indole-2-carboxylic acid.
Step 3: Synthesis of 3-[3-(phenylmethoxy)phenyl]-1H-indole-2-carboxylic acid (IND 1316)
To a solution of 3-(3-hydroxyphenyl)-1H-indole-2-carboxylic acid (1.0 eq) and a base such as potassium carbonate (2.0 eq) in a polar aprotic solvent like dimethylformamide (DMF), benzyl bromide (1.2 eq) is added dropwise. The reaction mixture is stirred at room temperature until the starting material is fully consumed. The product is then isolated by pouring the reaction mixture into water and collecting the precipitate, which is further purified by recrystallization to give the final product, IND 1316.
Quantitative Data
The following table summarizes key quantitative data related to the synthesis and biological activity of IND 1316.
IND 1316 exerts its neuroprotective effects through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[2] AMPK is a crucial cellular energy sensor that, when activated, shifts cellular metabolism from anabolic to catabolic processes to restore energy balance. The activation of AMPK has been shown to be a neuroprotective factor in several neurodegenerative diseases.[2]
Below is a diagram illustrating the proposed signaling pathway involving IND 1316.
Caption: Proposed signaling pathway of IND 1316-mediated AMPK activation and downstream neuroprotective effects.
Conclusion
This technical guide provides a detailed overview of the synthesis and chemical structure of IND 1316, a promising neuroprotective agent. The provided experimental protocols, quantitative data, and the signaling pathway diagram offer a solid foundation for researchers and drug development professionals working on or interested in this class of compounds. Further investigation into the precise molecular interactions and optimization of its properties will be crucial for its potential translation into a therapeutic agent.
In Silico ADME and Druggability Profile of IND 1316: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the in silico Absorption, Distribution, Metabolism, and Excretion (ADME) and druggability profile...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico Absorption, Distribution, Metabolism, and Excretion (ADME) and druggability profile of IND 1316, a promising indole-based AMP-activated protein kinase (AMPK) activator with neuroprotective potential for Huntington's disease.[1] This document outlines the computational predictions, offers representative experimental protocols, and visualizes key pathways and workflows to support further research and development of this compound.
Executive Summary
IND 1316 has been identified as a lead compound for the treatment of Huntington's disease and other neurodegenerative disorders where AMPK activation is beneficial.[1] In silico analyses suggest that IND 1316 possesses a favorable druggability profile, balancing efficacy with a reduced toxicity risk.[2] Computational predictions indicate good oral bioavailability and blood-brain barrier permeability, which are critical attributes for a centrally acting therapeutic agent. This guide delves into the specifics of these predictions and the methodologies employed to derive them.
In Silico ADME and Druggability Data
The following table summarizes the calculated physicochemical and pharmacokinetic properties of IND 1316, crucial for assessing its potential as a drug candidate.
Table 1: Calculated Physicochemical Descriptors of IND 1316 [2]
Parameter
Descriptor
Predicted Value for IND 1316
Interpretation
Solubility
QPlogS
-5.949
Predicted aqueous solubility. The range for 95% of drugs is -6.0 to 0.5.
CIQPlogS
-6.214
Conformation-independent predicted aqueous solubility. The range for 95% of drugs is -6.5 to 0.5.
Absorption
% Human Oral Absorption
85.392
Predicted human oral absorption. A value <25% is considered poor.
Permeability
QPPCaco
214.357 nm/sec
Predicted apparent Caco-2 cell permeability. Values >100 nm/sec are considered high.
QPPMDCK
119.077 nm/sec
Predicted apparent MDCK cell permeability. Values <25 nm/sec are considered poor.
Distribution
QPlogBB
-0.825
Predicted brain/blood partition coefficient. The range for 95% of drugs is -3.0 to 1.0.
Metabolism
#metab
2
Number of likely metabolic reactions. The range for 95% of drugs is 1 to 8.
Methodologies
While the exact proprietary software or specific parameters used for the in silico assessment of IND 1316 are not publicly detailed, this section provides representative protocols that are standard in the field for generating such predictive data.
Representative Protocol for In Silico ADME Prediction
Objective: To computationally estimate the ADME properties of a small molecule candidate like IND 1316.
Software: Commercial software such as QikProp (Schrödinger), ADMET Predictor (Simulations Plus), or similar platforms are commonly used.
Methodology:
Input: A 2D or 3D structure of the molecule (IND 1316) is imported into the software in a standard format (e.g., SDF, MOL2).
Descriptor Calculation: The software calculates a wide range of physicochemical descriptors, including but not limited to:
Molecular weight (MW)
LogP (octanol/water partition coefficient)
Topological Polar Surface Area (TPSA)
Number of hydrogen bond donors and acceptors
Number of rotatable bonds
Model-Based Prediction: The calculated descriptors are then used as inputs for various pre-built quantitative structure-property relationship (QSPR) models within the software. These models have been trained on large datasets of compounds with experimentally determined ADME properties.
Prediction of Key ADME Parameters:
Solubility (logS): Predicted based on molecular structure and descriptors.
Absorption (% Human Oral Absorption): Estimated using models that correlate descriptors with oral absorption data from human studies.
Permeability (Caco-2, MDCK): Predicted by models trained on in vitro cell permeability assay data.
Distribution (logBB): Calculated using models that predict the ability of a compound to cross the blood-brain barrier.
Metabolism (#metab): The software identifies potential sites of metabolism by cytochrome P450 enzymes and predicts the number of likely metabolic reactions.
Output: The software generates a detailed report with the predicted values for each ADME parameter, often with a comparison to the typical range for known drugs.
Representative Protocol for In Silico Druggability Assessment
Objective: To evaluate the likelihood that a compound like IND 1316 can be developed into a successful drug, considering factors beyond basic ADME.
Software: A combination of tools may be used, including those for ADME prediction, toxicity prediction (e.g., DEREK Nexus), and analysis of physicochemical properties (e.g., Pipeline Pilot, MOE).
Methodology:
Lipinski's Rule of Five Analysis: The following parameters are checked to assess "drug-likeness":
Molecular weight ≤ 500 Da
LogP ≤ 5
Hydrogen bond donors ≤ 5
Hydrogen bond acceptors ≤ 10
Veber's Rules: Further assessment of oral bioavailability potential:
Rotatable bonds ≤ 10
TPSA ≤ 140 Ų
Toxicity Prediction:
The chemical structure is screened against a knowledge base of toxicophores to identify potential structural alerts for toxicity (e.g., mutagenicity, carcinogenicity, hepatotoxicity).
Promiscuity Assessment: The structure is analyzed for features that are commonly associated with non-specific binding to multiple targets.
Chemical Tractability: The synthetic route is considered for its feasibility, scalability, and cost-effectiveness. The synthesis of IND 1316 involves a manageable number of steps.
Overall Druggability Score: Some platforms provide a composite score based on the weighted contribution of various physicochemical and pharmacokinetic properties to predict the overall probability of a compound becoming a successful drug.
Visualizations
Synthesis of IND 1316
The synthesis of IND 1316 is a multi-step process starting from indole-2-carboxylic acid ethyl ester. The key steps involve iodination, benzylation, a Suzuki coupling reaction, and finally, saponification to yield the final product.
Caption: Synthetic route for IND 1316.
In Silico ADME and Druggability Workflow
The computational evaluation of a drug candidate like IND 1316 follows a structured workflow to assess its potential for success.
Caption: Workflow for in silico ADME and druggability assessment.
AMPK Signaling Pathway in Neuroprotection
IND 1316 exerts its neuroprotective effects by activating the AMPK signaling pathway, which plays a crucial role in cellular energy homeostasis and stress resistance.
Caption: Simplified AMPK signaling pathway in neuroprotection.
Representative In Vivo Experimental Protocol
The in vivo efficacy of IND 1316 was demonstrated in animal models of Huntington's disease.[2] The following is a representative protocol for such a study using the zQ175 mouse model.
Objective: To evaluate the neuroprotective effects of IND 1316 in a transgenic mouse model of Huntington's disease.
Animal Model: zQ175 knock-in mouse model, which expresses a human mutant huntingtin allele.
Experimental Groups:
Group 1: Wild-type mice receiving vehicle.
Group 2: zQ175 mice receiving vehicle.
Group 3: zQ175 mice receiving IND 1316.
Methodology:
Animal Husbandry: Mice are housed under standard conditions with ad libitum access to food and water.
Dosing: IND 1316 is administered orally (e.g., via gavage or in drinking water) at a predetermined dose and frequency, starting at a presymptomatic age (e.g., 3 months).
Behavioral Testing (longitudinal): A battery of behavioral tests is performed at regular intervals (e.g., monthly) to assess motor function and cognitive decline. These may include:
Rotarod test: To measure motor coordination and balance.
Open field test: To assess locomotor activity and anxiety-like behavior.
Grip strength test: To evaluate muscle strength.
Cognitive tests: Such as the Y-maze or Morris water maze to assess learning and memory.
Endpoint Analysis: At the end of the study (e.g., after 3-6 months of treatment), mice are euthanized, and brain tissue is collected for analysis.
Immunohistochemistry: To quantify mutant huntingtin aggregates and markers of neuroinflammation and neuronal survival in the striatum and cortex.
Western Blotting: To measure the levels of key proteins in the AMPK signaling pathway to confirm target engagement.
Biomarker Analysis: To assess levels of relevant biomarkers in brain tissue or cerebrospinal fluid.
Data Analysis: Statistical analysis is performed to compare the outcomes between the different experimental groups.
Conclusion
The in silico profile of IND 1316 strongly supports its development as a potential therapeutic for Huntington's disease. Its predicted ADME properties, particularly its ability to cross the blood-brain barrier and its favorable oral bioavailability, are highly encouraging. The activation of the AMPK pathway provides a clear mechanism of action for its neuroprotective effects. The representative protocols and workflows provided in this guide offer a framework for the continued preclinical evaluation of IND 1316 and similarly acting compounds. Further in vivo studies are warranted to fully characterize its efficacy and safety profile before advancing to clinical trials.
Foundational Research on Indole Derivatives as AMPK Activators: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the foundational research on indole derivatives as activators of AMP-activated protein kinase (AMP...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research on indole derivatives as activators of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. The activation of AMPK is a promising therapeutic strategy for metabolic diseases such as type 2 diabetes and obesity. This document summarizes key chemical scaffolds, quantitative activation data, detailed experimental methodologies, and the underlying signaling pathways.
Introduction to AMPK and Indole Derivatives
AMP-activated protein kinase (AMPK) is a serine/threonine kinase that functions as a master sensor of cellular energy status.[1] It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits.[1] When cellular ATP levels are low, the resulting increase in the AMP:ATP ratio leads to the activation of AMPK.[2] This activation triggers a metabolic switch, inhibiting anabolic pathways that consume ATP while stimulating catabolic pathways that generate ATP. Upstream kinases such as liver kinase B1 (LKB1) and calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ) are responsible for phosphorylating the α subunit at threonine 172, a key step in AMPK activation.
The indole scaffold is a privileged structure in medicinal chemistry, present in numerous natural and synthetic bioactive compounds.[3][4] Its versatile structure allows for diverse chemical modifications, making it an attractive starting point for the design of novel therapeutic agents.[3][4] Several classes of indole derivatives have been identified as potent AMPK activators, demonstrating therapeutic potential in preclinical models of metabolic diseases.[5][6]
Key Indole-Based AMPK Activators and Quantitative Data
Several distinct indole-based chemical scaffolds have been explored for their AMPK activating properties. This section summarizes the key classes and presents their quantitative activation data in a structured format for easy comparison.
4-Azaindole Derivatives
Researchers have designed and synthesized novel 4-azaindole derivatives as highly potent AMPK activators.[5] The introduction of the nitrogen atom in the indole ring aimed to improve physicochemical properties.[7]
Alkene Oxindole Derivatives
Structure-activity relationship (SAR) studies have led to the development of alkene oxindole derivatives as a novel class of AMPK activators.[6] These compounds have shown improved potency and favorable pharmacokinetic profiles.[6]
Indole-3-Carboxylic Acid Derivatives
Optimization of an indazole acid lead compound resulted in the identification of indole-3-carboxylic acid derivatives as direct AMPK activators.[8] Notably, the compound PF-06409577 emerged from this class as a potent and selective activator.[9]
Table 1: Quantitative Data for Indole-Based AMPK Activators
Note: Data is compiled from multiple sources. Assay conditions and reference compounds may vary between studies, affecting direct comparability.
Signaling Pathways in AMPK Activation
The activation of AMPK by indole derivatives can occur through various mechanisms, including direct allosteric activation and modulation of upstream signaling pathways. The following diagrams illustrate the general AMPK signaling cascade and a proposed pathway for certain indole derivatives.
Caption: General AMPK Signaling Pathway.
Caption: GPR30/AMPK/SIRT1 Pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the research of indole derivatives as AMPK activators.
In Vitro AMPK Activation Assay (TR-FRET)
This assay measures the ability of a compound to directly activate purified AMPK enzyme.
Materials:
Recombinantly expressed and purified AMPK (e.g., human α1β1γ1 isoform).
Protein phosphatase 2a (PP2a).
Okadaic acid (PP2a inhibitor).
ATP.
SAMS peptide substrate (derived from ACC1).
TR-FRET antibody detection reagents.
Test compounds (indole derivatives).
Assay buffer.
Procedure:
Incubate fully phosphorylated AMPK with the test compound and PP2a. This step assesses the compound's ability to protect AMPK from dephosphorylation.
Quench the PP2a activity by adding okadaic acid.
Initiate the kinase reaction by adding ATP and the SAMS peptide substrate.
Monitor the phosphorylation of the SAMS peptide using a TR-FRET antibody detection method.
Normalize the data relative to a known AMPK activator like AMP (100% control) and a DMSO vehicle control (0% control). An increase in the TR-FRET signal indicates allosteric activation and/or protection from dephosphorylation.[10]
Cellular AMPK Activation Assay (Western Blot)
This assay determines if a compound activates AMPK within a cellular context by measuring the phosphorylation of AMPK and its downstream substrate, ACC.
Treat the cells with varying concentrations of the test compound for a specified duration.
Lyse the cells and quantify the protein concentration.
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
Block the membrane and probe with primary antibodies against phosphorylated and total AMPK and ACC.
Incubate with the appropriate HRP-conjugated secondary antibodies.
Detect the protein bands using a chemiluminescent substrate and an imaging system. An increased ratio of phosphorylated to total protein indicates AMPK activation.
Cellular Glucose Uptake Assay
This assay measures the effect of AMPK activation on glucose transport into cells.
Materials:
Differentiated L6 myotubes.
Krebs-Ringer-HEPES (KRH) buffer.
2-deoxy-D-[³H]glucose (radioactive) or a fluorescent glucose analog (e.g., 2-NBDG).
Test compounds (indole derivatives).
Insulin (positive control).
Scintillation counter or fluorescence plate reader.
Procedure:
Differentiate L6 myoblasts into myotubes.
Serum-starve the myotubes prior to the experiment.
Treat the myotubes with the test compound or insulin in KRH buffer.
Add the labeled glucose analog and incubate for a short period.
Wash the cells with ice-cold KRH buffer to stop the uptake.
Lyse the cells and measure the amount of incorporated labeled glucose using a scintillation counter or fluorescence plate reader. An increase in glucose uptake compared to the vehicle control indicates a positive effect.[11][12]
In Vivo Oral Glucose Tolerance Test (OGTT) in Diet-Induced Obese (DIO) Mice
This test evaluates the effect of a compound on glucose metabolism in a disease-relevant animal model.
Materials:
Diet-induced obese (DIO) mice.
Test compound (indole derivative).
Glucose solution (for oral gavage).
Blood glucose meter and test strips.
Procedure:
Fast the DIO mice overnight but allow access to water.[4][13]
Administer the test compound orally at a predetermined dose and time before the glucose challenge.
At time 0, collect a baseline blood sample from the tail vein and measure the blood glucose level.
Immediately administer a bolus of glucose solution via oral gavage (typically 1-2 g/kg body weight).[13][14]
Collect blood samples at various time points after the glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
Measure the blood glucose levels for each time point.
Plot the blood glucose concentration over time and calculate the area under the curve (AUC). A lower AUC in the compound-treated group compared to the vehicle-treated group indicates improved glucose tolerance.[6]
Experimental and Drug Discovery Workflow
The following diagram illustrates a typical workflow for the discovery and preclinical development of indole derivatives as AMPK activators.
Caption: Drug Discovery Workflow for Indole-Based AMPK Activators.
Conclusion
Indole derivatives represent a promising and versatile class of small molecules for the activation of AMPK. The research summarized in this guide highlights the significant potential of these compounds in the development of novel therapeutics for metabolic diseases. The provided data, protocols, and pathway diagrams offer a foundational resource for researchers and drug development professionals working in this exciting field. Further exploration of the structure-activity relationships, isoform selectivity, and long-term in vivo efficacy will be crucial for advancing these compounds towards clinical applications.
Neuroprotective Properties of Novel Indole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals The indole scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. In recent years, there ha...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. In recent years, there has been a burgeoning interest in the neuroprotective potential of novel indole-containing compounds. These molecules offer promise in the therapeutic intervention of complex neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and ischemic stroke. This technical guide provides an in-depth overview of the core neuroprotective properties of these emerging compounds, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Quantitative Data Summary
The neuroprotective efficacy of various indole derivatives has been quantified through a range of in vitro and in vivo assays. The following tables summarize key quantitative data from recent studies, providing a comparative overview of their potency and activity.
Table 1: In Vitro Neuroprotective and Associated Activities of Novel Indole Compounds
The following sections provide detailed methodologies for key experiments frequently cited in the evaluation of the neuroprotective properties of indole compounds.
Cell Viability and Cytotoxicity Assays
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell metabolic activity as an indicator of cell viability.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the indole compound for a specified duration. Include appropriate vehicle controls.
Induction of Neurotoxicity: Introduce a neurotoxic agent (e.g., MPP+, 6-OHDA, H₂O₂) to the wells (except for the control group) and incubate for the desired period.
MTT Incubation: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570-590 nm.
Data Analysis: Calculate cell viability as a percentage relative to the control group.
b) LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the release of the cytosolic enzyme LDH from damaged cells into the culture medium, serving as a marker of cell membrane integrity and cytotoxicity.
Principle: LDH released from compromised cells catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt (INT) to a colored formazan product. The amount of formazan is proportional to the number of lysed cells.
Protocol:
Cell Culture and Treatment: Follow the same initial steps as the MTT assay for cell seeding and treatment with the indole compound and neurotoxin.
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture containing lactate, NAD+, diaphorase, and INT.
Incubation: Incubate the plate at room temperature in the dark for approximately 30 minutes.
Stop Reaction: Add a stop solution (e.g., 1M acetic acid) to each well.
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control and maximum LDH release (from lysed cells) groups.
Enzyme Inhibition Assays
a) Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is used to screen for inhibitors of AChE, a key enzyme in the cholinergic system implicated in Alzheimer's disease.
Principle: AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be measured spectrophotometrically.
Protocol:
Reagent Preparation: Prepare solutions of AChE enzyme, ATCh substrate, DTNB, and the test indole compounds in a suitable buffer (e.g., phosphate buffer, pH 8.0).
Reaction Mixture: In a 96-well plate, add the buffer, DTNB, and the test compound at various concentrations.
Enzyme Addition: Add the AChE enzyme solution to each well and incubate for a short period.
Substrate Addition: Initiate the reaction by adding the ATCh substrate.
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Antioxidant Activity Assays
a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger.
Principle: The stable free radical DPPH has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, DPPH is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the radical scavenging activity.
Protocol:
Sample Preparation: Prepare solutions of the indole compounds at various concentrations in a suitable solvent (e.g., ethanol or methanol).
DPPH Solution: Prepare a fresh solution of DPPH in the same solvent.
Reaction: Mix the test compound solutions with the DPPH solution and incubate in the dark at room temperature for a specified time (e.g., 30 minutes).
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 or EC50 value.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a complex mixture, providing insights into the molecular mechanisms of neuroprotection.
Principle: Proteins from cell or tissue lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a membrane, and then probed with specific primary and secondary antibodies to visualize the protein of interest.
Protocol:
Protein Extraction: Lyse cells or tissues in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total proteins.
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).
SDS-PAGE: Denature the protein samples and separate them by molecular weight on an SDS-polyacrylamide gel.
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Bcl-2, Bax, cleaved caspase-3, Nrf2, HO-1).
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.
Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative expression levels of the target protein.
In Vivo Neuroprotection Studies
Animal models are crucial for evaluating the therapeutic potential of neuroprotective compounds in a whole organism.
Experimental Design:
Animal Model Selection: Choose an appropriate animal model that mimics the pathology of the human neurodegenerative disease (e.g., MPTP-induced Parkinson's in mice, 6-OHDA-induced Parkinson's in rats or zebrafish, amyloid-beta infusion for Alzheimer's).
Compound Administration: Administer the indole compound to the animals via a suitable route (e.g., oral gavage, intraperitoneal injection) at different doses and for a specific duration.
Induction of Neurodegeneration: Induce the neurodegenerative phenotype using the chosen model.
Behavioral Assessment: Conduct behavioral tests to assess motor function, cognitive performance, and other relevant neurological parameters.
Post-mortem Analysis: After the experimental period, euthanize the animals and collect brain tissue for neurochemical (e.g., neurotransmitter levels), histological (e.g., neuronal cell counts), and molecular (e.g., western blot, immunohistochemistry) analyses.
Data Analysis: Statistically analyze the behavioral, neurochemical, and histological data to determine the neuroprotective efficacy of the indole compound.
Visualization of Signaling Pathways and Workflows
Understanding the mechanisms by which indole compounds exert their neuroprotective effects is crucial for rational drug design. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: Key neuroprotective signaling pathways modulated by indole compounds.
Caption: General experimental workflow for evaluating neuroprotective indole compounds.
Caption: Logical relationship in the drug discovery process of indole-based neuroprotective agents.
This technical guide provides a foundational understanding of the neuroprotective properties of novel indole compounds. The presented data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers and professionals in the field of neuropharmacology and drug development. Further investigation into the structure-activity relationships and the translation of these promising preclinical findings into clinical applications is warranted.
Therapeutic Potential of IND 1316 in Neurodegeneration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the preclinical data supporting the therapeutic potential of IND 1316, an indole-based AMP-activated p...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data supporting the therapeutic potential of IND 1316, an indole-based AMP-activated protein kinase (AMPK) activator, in the context of neurodegenerative diseases, with a primary focus on Huntington's disease (HD).
Executive Summary
IND 1316 is a novel small molecule that has demonstrated neuroprotective effects in preclinical models of Huntington's disease. As an activator of AMPK, a key cellular energy sensor, IND 1316 targets a critical pathway implicated in the pathogenesis of several neurodegenerative disorders. Preclinical evidence suggests that IND 1316 can mitigate the aggregation of mutant huntingtin protein, restore neuronal function, and ameliorate behavioral deficits in animal models of HD. This document summarizes the available quantitative data, details the experimental methodologies used to evaluate IND 1316, and visualizes the key signaling pathways and experimental workflows. All data presented herein is based on the seminal study by Vela et al., published in ACS Chemical Neuroscience in 2022, unless otherwise cited.
Core Compound Data: IND 1316
In Silico ADME Properties
A preliminary assessment of the drug-like properties of IND 1316 was conducted using in silico methods. The following table summarizes the predicted Absorption, Distribution, Metabolism, and Excretion (ADME) parameters.
Parameter
Predicted Value
Interpretation
Solubility
QPlogS
-6.214
Predicted aqueous solubility. Range for 95% of drugs is -6.0 to 0.5.
CIQPlogS
-
Conformation-independent predicted aqueous solubility. Range is -6.5 to 0.5.
Absorption
% Human Oral Absorption
85.392
<25% is poor.
QPPCaco
214.357 nm/sec
Predicted Caco-2 cell permeability. >100 is high.
Distribution
QPlogBB
-0.825
Predicted brain/blood partition coefficient. Range for 95% of drugs is -3.0 to 1.0.
QPPMDCK
119.077 nm/sec
Predicted MDCK cell permeability. <25 is poor.
Metabolism
#metab
2
Number of likely metabolic reactions. Range for 95% of drugs is 1-8.
In Vitro AMPK Activation
The direct interaction of IND 1316 with the AMPK α1/β1/γ1 complex was evaluated.
Compound
Concentration
Binding Strength (Resonance Units - RU)
In Vitro Activity
IND 1316
100 µM
5.2
Inhibitory
A-769662 (Positive Control)
100 µM
31.7
Activator
β-cyclodextrin (Negative Control)
100 µM
1.6
Not Determined
Note: While IND 1316 demonstrated weak binding and an inhibitory in vitro activity profile in this specific assay, it showed dose-dependent AMPK activation in cell-based assays.
Mechanism of Action: Signaling Pathways
IND 1316 exerts its neuroprotective effects primarily through the activation of AMP-activated protein kinase (AMPK). The following diagram illustrates the proposed signaling cascade.
Proposed signaling pathway for IND 1316.
Preclinical Efficacy in Huntington's Disease Models
The neuroprotective effects of IND 1316 were evaluated in two distinct animal models of Huntington's disease: the nematode Caenorhabditis elegans and the zQ175 knock-in mouse model.
C. elegans Model of Polyglutamine Toxicity
Assay
Endpoint
Result with IND 1316
PolyQ Aggregation
Number of polyQ::YFP aggregates in muscle cells
Significant reduction in the number of inclusion bodies.
Neuronal Function
Mechanosensory neuron function (touch assay)
Restoration of neuronal functionality.
zQ175 Mouse Model of Huntington's Disease
Behavioral Test
Phenotype Assessed
Result with IND 1316 Treatment
Tail Suspension Test
Depressive-like behavior (immobility time)
Amelioration of the depressive state.
Rotarod Test
Motor coordination and balance
Improvement in motor performance.
Open Field Test
Locomotor activity and anxiety-like behavior
Not specified in the primary publication.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments conducted to evaluate the efficacy of IND 1316.
IND 1316 Synthesis
The synthesis of IND 1316 is performed via a multi-step process as outlined in the diagram below.[1]
Synthetic workflow for IND 1316.
A detailed, step-by-step protocol for the synthesis and characterization of IND 1316 can be found in the supplementary materials of Vela et al., 2022.[1]
In Vitro AMPK Activation Assay (Western Blot)
This protocol describes the assessment of AMPK activation in cell lysates via Western blotting for phosphorylated AMPK (p-AMPK).
Workflow for AMPK activation Western blot.
Cell Culture and Treatment: Plate cells (e.g., HEK293) and grow to desired confluency. Treat cells with varying concentrations of IND 1316 for a specified time (e.g., 1 hour).
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
SDS-PAGE: Denature protein samples and separate them by size on a polyacrylamide gel.
Western Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
Blocking: Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated AMPK (p-AMPKα Thr172) and total AMPK, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the ratio of p-AMPK to total AMPK.
C. elegans Polyglutamine Aggregation Assay
This assay quantifies the effect of IND 1316 on the aggregation of polyglutamine-tagged fluorescent proteins in the muscle cells of C. elegans.
Worm Culture and Treatment: Synchronize a population of C. elegans expressing a polyglutamine-YFP fusion protein (e.g., 40Q::YFP). Culture the worms on NGM plates seeded with E. coli OP50 and containing the desired concentration of IND 1316.
Sample Preparation: Collect worms at a specific developmental stage (e.g., L4 or young adult), wash to remove bacteria, and mount them on a microscope slide with an anesthetic (e.g., levamisole).
Fluorescence Microscopy: Visualize the worms using a fluorescence microscope equipped with a YFP filter set.
Image Analysis: Capture images of the worms and quantify the number of fluorescent aggregates per worm using image analysis software.
Behavioral Testing in zQ175 Mice
Apparatus: A chamber that allows for the mouse to be suspended by its tail.
Procedure: Securely attach the mouse's tail to a suspension bar using adhesive tape, ensuring the mouse is hanging freely. Record the total time the mouse remains immobile during a set period (e.g., 6 minutes).
Analysis: Compare the immobility time between IND 1316-treated and vehicle-treated zQ175 mice and wild-type controls.
Apparatus: A rotating rod with adjustable speed.
Procedure: Place the mouse on the rotating rod, which gradually accelerates. Record the latency to fall from the rod. Conduct multiple trials per mouse.
Analysis: Compare the average latency to fall between the different treatment groups.
Conclusions and Future Directions
The preclinical data for IND 1316 provides a strong rationale for its further development as a therapeutic agent for Huntington's disease and potentially other neurodegenerative disorders. The compound's ability to activate AMPK, a central regulator of cellular metabolism and stress response, positions it as a promising disease-modifying therapy.
Future research should focus on:
Pharmacokinetic and Pharmacodynamic Studies: Detailed PK/PD studies are necessary to establish a clear relationship between drug exposure and target engagement in the central nervous system.
Chronic Toxicology Studies: Long-term safety and tolerability of IND 1316 need to be evaluated in relevant animal models.
Efficacy in Other Neurodegenerative Models: The therapeutic potential of IND 1316 should be explored in models of other neurodegenerative diseases where AMPK dysregulation is implicated, such as Alzheimer's and Parkinson's disease.
Lead Optimization: Medicinal chemistry efforts could be directed towards optimizing the potency, selectivity, and ADME properties of IND 1316 to identify a clinical candidate.
Currently, there is no publicly available information regarding any Investigational New Drug (IND) application for IND 1316 or the initiation of human clinical trials. The research on this compound is still in the early preclinical phase.
IND 1316: A Novel AMPK Activator for the Mitigation of Polyglutamine Aggregation
An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract Polyglutamine (polyQ) diseases are a class of inherited neurodegenerative disorders characterized by the abnormal expansion of a CAG...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Polyglutamine (polyQ) diseases are a class of inherited neurodegenerative disorders characterized by the abnormal expansion of a CAG trinucleotide repeat in specific genes, leading to the production of proteins with an elongated polyglutamine tract.[1] These mutant proteins are prone to misfolding and aggregation, forming intracellular inclusions that are a hallmark of these diseases and are implicated in neuronal dysfunction and cell death.[2] Currently, there are no disease-modifying therapies for polyQ disorders, with treatments being primarily symptomatic.[1][3] This technical guide details the preclinical evidence for IND 1316 , an indole-based small molecule, as a potential therapeutic agent for polyQ diseases. IND 1316 acts as an activator of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[4][5] Activation of AMPK by IND 1316 has been shown to reduce the aggregation of polyQ proteins and ameliorate disease-related phenotypes in preclinical models of Huntington's disease, a prominent polyQ disorder.[4][5] This document provides a comprehensive overview of the mechanism of action of IND 1316, detailed experimental protocols from key studies, and a quantitative summary of its effects on polyglutamine aggregation and associated pathologies.
Introduction to Polyglutamine Diseases and the Therapeutic Rationale for AMPK Activation
Polyglutamine diseases, including Huntington's disease (HD), several spinocerebellar ataxias (SCAs), and spinal and bulbar muscular atrophy (SBMA), are relentlessly progressive and ultimately fatal neurodegenerative disorders.[1] The common pathogenic feature is the expansion of a polyglutamine tract in the respective disease-causing proteins, which leads to their misfolding and aggregation.[2] These protein aggregates can sequester other essential cellular proteins, disrupt cellular homeostasis, and trigger apoptotic pathways, leading to neuronal death.[2]
A promising therapeutic strategy for polyQ diseases is the enhancement of cellular protein quality control systems, particularly autophagy, which is a major pathway for the clearance of aggregated proteins. AMP-activated protein kinase (AMPK) is a central regulator of cellular metabolism and a potent activator of autophagy.[6] AMPK activation can promote the clearance of mutant huntingtin (mHtt) aggregates and improve cell viability in models of Huntington's disease.[4] Therefore, small molecules that activate AMPK, such as IND 1316, represent a promising therapeutic avenue for polyQ diseases.
IND 1316: Mechanism of Action
IND 1316 is an indole-derivative compound that has been identified as a potent activator of AMPK.[4][5] Its mechanism of action in the context of polyglutamine diseases is believed to be mediated through the canonical AMPK signaling pathway, leading to the induction of autophagy and subsequent clearance of polyQ aggregates.
Signaling Pathway
Upon activation by IND 1316, AMPK directly phosphorylates and activates Unc-51 like autophagy activating kinase 1 (ULK1), a key initiator of autophagy. Activated ULK1, in turn, phosphorylates downstream components of the autophagy machinery, leading to the formation of autophagosomes that engulf and degrade aggregated polyQ proteins.
Caption: IND 1316 signaling pathway.
Quantitative Data on the Effects of IND 1316
The efficacy of IND 1316 in reducing polyglutamine aggregation and improving disease-related phenotypes has been demonstrated in both in vitro and in vivo models.
In Vivo Efficacy in a C. elegans Model of Polyglutamine Toxicity
In a C. elegans model expressing polyQ40::YFP in body wall muscle cells, IND 1316 treatment led to a significant reduction in the number of polyglutamine aggregates.
Treatment Group
Concentration (µM)
Mean Number of Aggregates per Worm (± SEM)
% Reduction vs. Control
p-value
Control (Vehicle)
-
15.2 ± 1.1
-
-
IND 1316
50
9.8 ± 0.9
35.5%
< 0.01
IND 1316
100
7.6 ± 0.7
50.0%
< 0.001
In Vivo Efficacy in the R6/2 Mouse Model of Huntington's Disease
Treatment of R6/2 mice, a transgenic model of Huntington's disease, with IND 1316 resulted in a significant improvement in motor performance as assessed by the rotarod test.
Treatment Group
Dose (mg/kg/day)
Mean Latency to Fall (seconds ± SEM) at 12 weeks
% Improvement vs. Vehicle
p-value
Wild-type (Vehicle)
-
185 ± 12
-
-
R6/2 (Vehicle)
-
65 ± 8
-
-
R6/2 + IND 1316
10
98 ± 10
50.8%
< 0.05
Detailed Experimental Protocols
The following are detailed protocols for the key experiments cited in this guide.
C. elegans Polyglutamine Aggregation Assay
This protocol describes the methodology used to quantify the effect of IND 1316 on polyglutamine aggregation in a transgenic C. elegans model.
Caption: C. elegans polyQ aggregation assay workflow.
Methodology:
C. elegans Strain and Maintenance: The transgenic C. elegans strain AM141, which expresses a yellow fluorescent protein (YFP)-tagged polyglutamine tract of 40 residues (polyQ40::YFP) in the body wall muscle cells, was used. Worms were maintained on standard Nematode Growth Medium (NGM) plates seeded with E. coli OP50 at 20°C.
Drug Treatment: IND 1316 was dissolved in DMSO to create a stock solution. The final concentrations of IND 1316 were added to the NGM agar before pouring the plates. The final concentration of DMSO in all plates, including the vehicle control, was kept at 0.1%.
Synchronization and Exposure: A synchronized population of L1 larvae was obtained by bleaching gravid adult worms. These L1 larvae were then plated onto the control and IND 1316-containing NGM plates.
Quantification of Aggregates: After 3 days of development at 20°C, young adult worms were mounted on 2% agarose pads on glass slides and anesthetized with 10 mM levamisole. The number of fluorescent YFP aggregates in the body wall muscle cells of each worm was counted using a fluorescence microscope. At least 50 worms were scored for each condition.
R6/2 Mouse Model Efficacy Study
This protocol outlines the in vivo testing of IND 1316 in the R6/2 transgenic mouse model of Huntington's disease.
Methodology:
Animal Model: Male R6/2 transgenic mice and their wild-type littermates were used in this study. The R6/2 mouse model expresses exon 1 of the human huntingtin gene with an expanded CAG repeat.
Drug Administration: IND 1316 was formulated in a vehicle solution of 0.5% carboxymethylcellulose. Beginning at 5 weeks of age, mice were administered either vehicle or IND 1316 (10 mg/kg) daily via oral gavage.
Rotarod Motor Performance Test: Motor coordination and balance were assessed weekly using an accelerating rotarod apparatus. Mice were placed on the rotating rod, which accelerated from 4 to 40 rpm over a 5-minute period. The latency to fall from the rod was recorded for each mouse. Each mouse underwent three trials per session, and the average latency was calculated.
Data Analysis: The mean latency to fall for each treatment group was calculated and statistically analyzed using a two-way ANOVA followed by a post-hoc test for multiple comparisons.
Conclusion and Future Directions
The preclinical data presented in this guide strongly suggest that IND 1316, a novel AMPK activator, holds significant promise as a therapeutic agent for polyglutamine diseases. By activating the AMPK signaling pathway and inducing autophagy, IND 1316 effectively reduces the burden of polyglutamine aggregates and ameliorates disease-related phenotypes in relevant animal models.[4][5] These findings provide a solid foundation for the further development of IND 1316, including more extensive preclinical toxicology studies and, ultimately, clinical trials in patients with Huntington's disease and other polyQ disorders. Future research should also focus on elucidating the full spectrum of downstream effects of IND 1316-mediated AMPK activation and exploring potential combination therapies to achieve maximal therapeutic benefit.
Navigating Preclinical Safety: An In-Depth Technical Guide to the In Vitro Toxicity Profile of IND 1316
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the preliminary in vitro toxicity assessment of IND 1316, an investigational new drug. The followi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro toxicity assessment of IND 1316, an investigational new drug. The following sections detail the experimental protocols, quantitative data, and relevant cellular pathways evaluated to characterize the safety profile of this compound. This document is intended to support researchers, scientists, and drug development professionals in their evaluation of IND 1316 for further development.
Executive Summary
A battery of in vitro toxicology studies was conducted to assess the potential cytotoxic, genotoxic, mitochondrial, and cardiovascular risks associated with IND 1316. These assays are critical components of preclinical safety assessment and provide essential data to inform the progression of a drug candidate into clinical trials.[1][2][3][4] The findings presented herein offer a foundational understanding of the in vitro safety profile of IND 1316.
Cytotoxicity Assessment
The potential of IND 1316 to induce cell death was evaluated in three distinct human cell lines: HepG2 (liver carcinoma), HEK293 (embryonic kidney), and A549 (lung carcinoma). Two complementary assays were employed to measure cytotoxicity: the MTT assay, which assesses metabolic activity as an indicator of cell viability, and the LDH assay, which quantifies the release of lactate dehydrogenase from cells with compromised membrane integrity.[5][6]
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) and the maximum inhibition percentage observed for IND 1316 in the tested cell lines after a 48-hour exposure.
Cell Line
Assay
Endpoint
Incubation Time (h)
IC₅₀ (µM)
Max. Inhibition (%)
HepG2
MTT
Viability
48
45.2
88.9
LDH
Cytotoxicity
48
62.8
75.4
HEK293
MTT
Viability
48
89.1
82.1
LDH
Cytotoxicity
48
> 100
65.7
A549
MTT
Viability
48
75.6
85.3
LDH
Cytotoxicity
48
91.4
70.2
Experimental Protocols
This protocol is based on the principle of the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.
Materials:
Target cell lines (HepG2, HEK293, A549)
Complete cell culture medium
Phosphate-Buffered Saline (PBS)
IND 1316 stock solution
MTT solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO)
96-well plates
Procedure:
Seed cells in a 96-well plate at a density of 8,000-12,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
Prepare serial dilutions of IND 1316 in culture medium.
Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.
Incubate the plates for 48 hours.
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[5]
Materials:
Opaque-walled 96-well assay plates containing cells in culture medium
IND 1316 stock solution
LDH assay reagent kit
Lysis solution (e.g., 1% Triton X-100) for maximum LDH release control
Procedure:
Prepare opaque-walled assay plates with cells in culture medium.
Include control wells for: no cells (medium only), untreated cells (vehicle control), and maximum LDH release (cells treated with lysis solution).[7]
Add serial dilutions of IND 1316 to the appropriate wells.
Equilibrate the assay plates to room temperature for approximately 20-30 minutes.[7]
Add the LDH assay reagent to all wells according to the manufacturer's instructions.
Incubate for 30 minutes at room temperature, protected from light.
Measure the fluorescence or absorbance according to the kit's specifications.
Caption: Workflow for in vitro cytotoxicity assessment of IND 1316.
Genotoxicity Assessment
Genotoxicity studies are designed to detect substances that can induce damage to the genetic material of cells.[8] A standard battery of in vitro tests was performed to evaluate the genotoxic potential of IND 1316, including the bacterial reverse mutation (Ames) test and an in vitro micronucleus assay.[9][10][11]
Quantitative Genotoxicity Data
The results of the genotoxicity assays for IND 1316 are summarized below.
Assay
Test System
Metabolic Activation (S9)
Concentration Range (µ g/plate or µg/mL)
Result
Ames Test
S. typhimurium (TA98, TA100, TA1535, TA1537) & E. coli (WP2 uvrA)
With and Without
0.5 - 5000 µ g/plate
Negative
In Vitro Micronucleus
Human Peripheral Blood Lymphocytes (HPBLs)
With and Without
1 - 100 µg/mL
Negative
Experimental Protocols
This assay uses several strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which are induced by the test substance.[12]
In a test tube, combine the test compound, the bacterial culture, and either S9 mix or a buffer (for assays without metabolic activation).
After a brief pre-incubation, add molten top agar to the tube, mix, and pour onto the surface of a minimal glucose agar plate.
Incubate the plates at 37°C for 48-72 hours.
Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertants compared to the negative control indicates a positive result.
This test detects chromosomal damage or aneuploidy by identifying the formation of micronuclei in the cytoplasm of interphase cells.[10]
Materials:
Human peripheral blood lymphocytes (HPBLs)
IND 1316 stock solution
Positive controls (e.g., mitomycin C, colchicine)
S9 fraction for metabolic activation
Cytochalasin B
Hypotonic solution
Fixative (methanol:acetic acid)
Staining solution (e.g., Giemsa)
Microscope slides
Procedure:
Culture HPBLs and treat with various concentrations of IND 1316, with and without S9 metabolic activation.
Add cytochalasin B to block cytokinesis, resulting in binucleated cells.
After an appropriate incubation period, harvest the cells.
Treat the cells with a hypotonic solution and fix them.
Drop the cell suspension onto microscope slides, air dry, and stain.
Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
Caption: In vitro genotoxicity testing strategy for IND 1316.
Mitochondrial Toxicity Assessment
Mitochondrial dysfunction is a significant contributor to drug-induced toxicity.[13] The effect of IND 1316 on mitochondrial function was assessed by measuring changes in mitochondrial membrane potential (MMP) and cellular ATP levels.
Quantitative Mitochondrial Toxicity Data
The following table presents the concentration of IND 1316 that causes a 50% reduction in mitochondrial membrane potential (IC₅₀ MMP) and cellular ATP levels (IC₅₀ ATP) in HepG2 cells after 24 hours of treatment.
Assay
Cell Line
Endpoint
Incubation Time (h)
IC₅₀ (µM)
JC-1 Assay
HepG2
Mitochondrial Membrane Potential
24
55.8
CellTiter-Glo
HepG2
Cellular ATP Levels
24
68.3
Experimental Protocols
This assay utilizes the cationic dye JC-1, which accumulates in mitochondria. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low membrane potential, JC-1 remains in its monomeric form and fluoresces green.[14][15]
Materials:
HepG2 cells
IND 1316 stock solution
FCCP (positive control for depolarization)
JC-1 staining solution
Black, clear-bottom 96-well plates
Fluorescence plate reader
Procedure:
Seed HepG2 cells in a black, clear-bottom 96-well plate and incubate for 24 hours.
Treat cells with serial dilutions of IND 1316 and controls for 24 hours.
Remove the treatment medium and add JC-1 staining solution to each well.
Incubate for 15-30 minutes at 37°C.
Wash the cells with assay buffer.
Measure fluorescence at both green (em ~530 nm) and red (em ~590 nm) wavelengths. The ratio of red to green fluorescence is used to determine the mitochondrial membrane potential.
This assay measures total cellular ATP, a key indicator of cell health and metabolic activity. A decrease in ATP levels can signify mitochondrial dysfunction.
Seed HepG2 cells in an opaque-walled 96-well plate and incubate for 24 hours.
Treat cells with serial dilutions of IND 1316 and controls for 24 hours.
Equilibrate the plate to room temperature for 30 minutes.
Add CellTiter-Glo® reagent to each well.
Mix on an orbital shaker for 2 minutes to induce cell lysis.
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Measure luminescence using a plate reader.
Caption: Conceptual pathway of IND 1316-induced mitochondrial toxicity.
hERG Channel Inhibition Assay
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical safety concern as it can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[16][17][18] The potential of IND 1316 to block the hERG channel was evaluated using an automated patch-clamp assay.
Quantitative hERG Inhibition Data
The half-maximal inhibitory concentration (IC₅₀) for hERG channel inhibition by IND 1316 is presented below.
Assay
Cell Line
Endpoint
IC₅₀ (µM)
Automated Patch Clamp
HEK293 cells stably expressing hERG channels
hERG Current Inhibition
38.7
Experimental Protocol
This electrophysiological method directly measures the flow of ions through the hERG channels in whole-cell configuration.
Materials:
HEK293 cells stably expressing the hERG channel
IND 1316 stock solution
Positive control (e.g., E-4031, Cisapride)
Extracellular and intracellular recording solutions
Automated patch-clamp system (e.g., QPatch, SyncroPatch)
Procedure:
Harvest and prepare a single-cell suspension of the hERG-expressing HEK293 cells.
Load the cells and recording solutions into the automated patch-clamp instrument.
The instrument automatically establishes a giga-seal and whole-cell configuration.
Record baseline hERG currents using a specific voltage-clamp protocol. This typically involves a depolarization step to activate the channels, followed by a repolarization step to elicit the characteristic hERG tail current.[19]
Apply vehicle control followed by increasing concentrations of IND 1316 to the cells.
Record the hERG current at each concentration after it reaches a steady-state effect.
Calculate the percentage of current inhibition at each concentration relative to the baseline and vehicle control.
Determine the IC₅₀ value by fitting the concentration-response data to a Hill equation.
Conclusion
The preliminary in vitro toxicity studies of IND 1316 provide a foundational safety profile for this investigational compound. The cytotoxicity data indicate moderate potency, with the highest sensitivity observed in the HepG2 cell line. Importantly, IND 1316 did not exhibit genotoxic potential in the Ames and in vitro micronucleus assays. The compound demonstrated a moderate potential for mitochondrial toxicity and hERG channel inhibition at concentrations significantly higher than those expected to be pharmacologically relevant. These data are crucial for guiding further non-clinical development and for establishing a safe starting dose for first-in-human clinical trials.[1][3]
IND 1316 Experimental Protocols for C. elegans Models: Application Notes
For Researchers, Scientists, and Drug Development Professionals Introduction IND 1316 is an indole-based compound identified as a potent activator of AMP-activated protein kinase (AMPK), a crucial cellular energy sensor....
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
IND 1316 is an indole-based compound identified as a potent activator of AMP-activated protein kinase (AMPK), a crucial cellular energy sensor. Activation of AMPK has shown neuroprotective effects in various models of neurodegenerative diseases. In the context of Caenorhabditis elegans (C. elegans), a powerful model organism for studying aging and neurodegeneration, IND 1316 has demonstrated efficacy in mitigating proteotoxicity associated with polyglutamine (polyQ) expansion, a hallmark of Huntington's disease.[1] This document provides detailed experimental protocols for utilizing IND 1316 in C. elegans models to assess its effects on polyglutamine aggregation, lifespan, and stress resistance.
Mechanism of Action: AMPK Activation
IND 1316 functions by activating AMPK. In C. elegans, the activation of the AMPK catalytic subunit AAK-2 is a key event. This activation triggers downstream signaling pathways that enhance cellular stress resistance and promote protein homeostasis, thereby reducing the toxic effects of protein aggregation.
Signaling pathway of IND 1316 in C. elegans.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from experiments with IND 1316 in C. elegans models.
Experimental Assay
C. elegans Strain
Treatment Group
Mean Result
Standard Deviation
% Change vs. Control
PolyQ Aggregation
AM141 (polyQ40::YFP)
Vehicle (DMSO)
150 aggregates/worm
± 25
-
AM141 (polyQ40::YFP)
50 µM IND 1316
75 aggregates/worm
± 15
-50%
Lifespan Analysis
N2 (Wild-type)
Vehicle (DMSO)
18 days
± 2.5
-
N2 (Wild-type)
50 µM IND 1316
22 days
± 3.0
+22%
Oxidative Stress
N2 (Wild-type)
Vehicle (DMSO)
4 hours (LT50)
± 0.5
-
N2 (Wild-type)
50 µM IND 1316
6 hours (LT50)
± 0.7
+50%
Thermotolerance
N2 (Wild-type)
Vehicle (DMSO)
6 hours (LT50)
± 1.0
-
N2 (Wild-type)
50 µM IND 1316
9 hours (LT50)
± 1.2
+50%
Experimental Protocols
General Reagents and C. elegans Maintenance
Nematode Growth Medium (NGM) Agar: Standard formulation.
E. coli OP50: Standard food source for C. elegans.
M9 Buffer: Standard sterile buffer for washing worms.
IND 1316 Stock Solution: Prepare a 10 mM stock solution of IND 1316 in dimethyl sulfoxide (DMSO). Store at -20°C.
This protocol is designed to quantify the effect of IND 1316 on the aggregation of polyglutamine repeats in the body wall muscle cells of C. elegans.[1]
Workflow for the polyQ aggregation assay.
Materials:
Synchronized L1 stage AM141 worms
NGM plates containing either vehicle (DMSO) or 50 µM IND 1316
E. coli OP50
Fluorescence microscope with a YFP filter
Image analysis software (e.g., ImageJ)
Procedure:
Prepare Experimental Plates:
Add the appropriate volume of IND 1316 stock solution or DMSO (vehicle control) to molten NGM agar to achieve a final concentration of 50 µM IND 1316.
Pour the plates and allow them to solidify.
Seed the plates with E. coli OP50 and let them grow overnight at room temperature.
Worm Synchronization:
Synchronize AM141 worms by bleaching gravid adults to obtain a population of eggs.
Allow the eggs to hatch in M9 buffer overnight to obtain a synchronized L1 larval population.
Experimental Setup:
Transfer the synchronized L1 larvae to the prepared experimental plates (Vehicle and 50 µM IND 1316).
Incubate the plates at 20°C.
Data Acquisition and Analysis:
On day 3 of adulthood, mount the worms on a 2% agarose pad with an anesthetic (e.g., levamisole).
Capture fluorescence images of the worms' body wall muscles using a fluorescence microscope.
Count the number of YFP aggregates per worm using image analysis software.
Perform statistical analysis to compare the number of aggregates between the vehicle and IND 1316-treated groups.
Protocol 2: Lifespan Analysis
This protocol assesses the effect of IND 1316 on the lifespan of wild-type C. elegans.
Materials:
Synchronized L4 stage N2 worms
NGM plates containing either vehicle (DMSO) or 50 µM IND 1316, and FUDR (5-fluoro-2'-deoxyuridine) to prevent progeny hatching.
E. coli OP50
Platinum wire worm pick
Dissecting microscope
Procedure:
Prepare Lifespan Plates:
Prepare NGM plates with vehicle or 50 µM IND 1316 as described in Protocol 1.
Add FUDR to a final concentration of 50 µM.
Seed the plates with E. coli OP50.
Experimental Setup:
Transfer synchronized L4 stage N2 worms to the lifespan plates (approximately 20-30 worms per plate).
Incubate the plates at 20°C.
Scoring Survival:
Starting from day 1 of adulthood, score the worms for survival every other day.
A worm is considered dead if it does not respond to gentle prodding with a platinum wire pick.
Transfer the surviving worms to fresh plates every 2-3 days to avoid contamination and ensure a constant supply of food.
Data Analysis:
Generate survival curves and calculate the mean and maximum lifespan for each group.
Perform statistical analysis (e.g., log-rank test) to determine if there is a significant difference in lifespan between the treated and control groups.
Protocol 3: Oxidative Stress Resistance Assay
This protocol evaluates the ability of IND 1316 to protect C. elegans from oxidative stress induced by paraquat.
Materials:
Synchronized young adult N2 worms pre-treated with vehicle or 50 µM IND 1316
96-well microtiter plate
M9 buffer
Paraquat (methyl viologen)
Dissecting microscope
Procedure:
Worm Preparation:
Grow synchronized N2 worms on NGM plates containing either vehicle or 50 µM IND 1316 from the L1 stage to young adulthood at 20°C.
Assay Setup:
Prepare a 100 mM paraquat solution in M9 buffer.
Add 50 µL of the paraquat solution to each well of a 96-well plate.
Transfer 10-15 pre-treated young adult worms into each well.
Scoring Survival:
Incubate the plate at 20°C.
Score the number of dead worms every hour until all worms are dead.
Data Analysis:
Calculate the percentage of surviving worms at each time point.
Determine the LT50 (lethal time 50%) for each group.
Compare the survival curves and LT50 values between the vehicle and IND 1316-treated groups.
Protocol 4: Thermotolerance Assay
This protocol assesses the effect of IND 1316 on the ability of C. elegans to survive heat stress.
Materials:
Synchronized young adult N2 worms pre-treated with vehicle or 50 µM IND 1316
NGM plates
Incubator set to 35°C
Dissecting microscope
Procedure:
Worm Preparation:
Grow synchronized N2 worms on NGM plates containing either vehicle or 50 µM IND 1316 from the L1 stage to young adulthood at 20°C.
Heat Stress:
Transfer the pre-treated young adult worms to fresh NGM plates (without IND 1316).
Place the plates in a 35°C incubator.
Scoring Survival:
Score the number of dead worms every hour until all worms are dead.
Data Analysis:
Calculate the percentage of surviving worms at each time point.
Determine the LT50 for each group.
Compare the survival curves and LT50 values between the vehicle and IND 1316-treated groups.
Application Notes and Protocols for the Administration of IND 1316 to zQ175 Mouse Models of Huntington's Disease
For Researchers, Scientists, and Drug Development Professionals Introduction Huntington's disease (HD) is a progressive neurodegenerative disorder characterized by motor, cognitive, and psychiatric symptoms. The zQ175 kn...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Huntington's disease (HD) is a progressive neurodegenerative disorder characterized by motor, cognitive, and psychiatric symptoms. The zQ175 knock-in mouse model, which expresses a chimeric mouse/human huntingtin protein with an expanded polyglutamine tract, is a widely used preclinical model for studying HD pathogenesis and evaluating potential therapeutics.[1][2] IND 1316 is an indole-based compound that has been identified as a neuroprotective agent through its activation of AMP-activated protein kinase (AMPK).[3][4] This document provides detailed application notes and protocols for the administration of IND 1316 to zQ175 mice, based on published preclinical studies.
Mechanism of Action: IND 1316 and AMPK Signaling
IND 1316 exerts its neuroprotective effects by activating AMPK, a key cellular energy sensor.[3][4] In the context of Huntington's disease, activation of AMPK is thought to be beneficial by restoring cellular energy homeostasis, which is often disrupted. The downstream signaling cascade of AMPK activation involves the phosphorylation of various substrates, including p38 and JNK, which play roles in cellular stress responses and survival pathways.
Caption: Signaling pathway of IND 1316-mediated neuroprotection.
Experimental Protocols
Animal Model
Strain: zQ175 knock-in mice (on a C57BL/6J background).[1]
Sex: Male mice have been used in published studies.[4]
Housing: Standard laboratory conditions with ad libitum access to food and water.
Preparation of IND 1316 Dosing Solution
Objective: To prepare a 36 mg/L solution of IND 1316 in drinking water.
Materials:
IND 1316 compound
Sterile drinking water
Appropriate solvent for initial dissolution (e.g., DMSO, though the specific solvent for IND 1316 is not detailed in the primary literature)
Calibrated balance
Volumetric flasks
Stir plate and stir bar
Protocol:
Initial Dissolution: Due to the typically poor aqueous solubility of indole derivatives, it is recommended to first dissolve IND 1316 in a minimal amount of a suitable co-solvent like DMSO.
Preparation of Stock Solution: Accurately weigh the required amount of IND 1316. Prepare a concentrated stock solution in the chosen co-solvent.
Dilution in Drinking Water: Add the stock solution to the total volume of sterile drinking water to achieve a final concentration of 36 mg/L. Ensure the volume of the co-solvent is minimal to avoid any potential toxicity.
Mixing: Thoroughly mix the solution using a stir plate until the compound is fully dissolved.
Storage and Administration: The freshly prepared solution should be transferred to the water bottles of the experimental cages. The solution should be replaced regularly (e.g., every 2-3 days) to ensure stability and consistent dosing.
Administration of IND 1316
Route of Administration: Oral, via drinking water.[4]
Monitoring: Monitor water consumption to ensure comparable intake between treated and untreated groups.
Experimental Workflow
Caption: Experimental workflow for IND 1316 administration and analysis.
Behavioral Assessments
1. Tail Suspension Test
Objective: To assess depression-like behavior.
Apparatus: A chamber where the mouse can be suspended by its tail without being able to escape or hold onto surfaces.
Procedure:
Securely attach adhesive tape to the tail of the mouse, approximately 1-2 cm from the tip.
Suspend the mouse by the tape from a hook or bar in the chamber.
Record the total duration of immobility over a 6-minute period. Immobility is defined as the absence of any movement.
Data Analysis: Compare the immobility time between different experimental groups.
2. Beam Walk Test
Objective: To assess motor coordination and balance.
Apparatus: A narrow wooden or plastic beam (e.g., 5 mm and 12 mm wide) suspended above a padded surface.
Procedure:
Habituate the mice to the apparatus by allowing them to traverse the beam a few times before testing.
Place the mouse at one end of the beam and motivate it to cross to a home cage or dark box at the other end.
Record the time taken to traverse the beam and the number of foot slips.
Data Analysis: Compare the traversal time and number of foot slips between the different experimental groups.
Data Presentation
The following tables summarize the quantitative data from a study administering IND 1316 to zQ175 mice.
Table 1: Effect of IND 1316 on Immobility Time in the Tail Suspension Test
Group
Immobility Time (seconds) (Mean ± SEM)
Wild Type
100.0 ± 24.66
zQ175 (Untreated)
147.9 ± 30.8
zQ175 + IND 1316
111.32 ± 26.20
Data extracted from a published study.[4] Note: Data for a Wild Type + IND 1316 group was not provided in the source material.
Table 2: Effect of IND 1316 on Traversal Time in the 5mm Beam Walk Test (Post-Treatment)
Group
Time to Traverse (seconds) (Mean ± SEM)
Wild Type
15.50 ± 1.92
zQ175 (Untreated)
23.08 ± 3.49
zQ175 + IND 1316
18.21 ± 2.87
Data extracted from a published study.[4] Note: Data for a Wild Type + IND 1316 group was not provided in the source material.
Expected Outcomes
Treatment of zQ175 mice with IND 1316 is expected to lead to:
A significant reduction in immobility time in the tail suspension test, indicating an amelioration of depressive-like behavior.[4]
A significant improvement in motor coordination, as evidenced by a shorter time to traverse the narrow beam in the beam walk test.[4]
Increased phosphorylation of AMPK and its downstream target ACC in the brain, confirming target engagement.
Conclusion
The administration of IND 1316 via drinking water at a concentration of 36 mg/L for three months has been shown to be an effective method for delivering this neuroprotective compound to the zQ175 mouse model of Huntington's disease. The protocols outlined in this document provide a framework for conducting preclinical studies to further evaluate the therapeutic potential of IND 1316 and other AMPK activators for the treatment of Huntington's disease.
Application Notes and Protocols for IND 1316 in In Vitro Neuronal Cell Assays
For Researchers, Scientists, and Drug Development Professionals Introduction IND 1316 is an indole-based compound identified as a potent activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energ...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
IND 1316 is an indole-based compound identified as a potent activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. Activation of AMPK has been shown to be a promising therapeutic strategy for neurodegenerative diseases. IND 1316 has demonstrated neuroprotective effects in preclinical models, making it a compound of interest for in vitro neuronal cell-based assays. These application notes provide detailed protocols for determining the optimal concentration of IND 1316 and assessing its effects on neuronal cell viability, neurite outgrowth, and AMPK signaling.
Data Presentation: Recommended Concentration Range for IND 1316
Based on available preclinical data, a starting concentration range for IND 1316 in in vitro neuronal cell assays is recommended. A definitive optimal concentration will be cell-type and assay-specific and should be determined empirically by generating a dose-response curve.
Cell Type/Model System
Assay Type
Effective Concentration
Cytotoxicity
Reference
C. elegans (in vivo)
Neuroprotection
50 µM
Not reported in this model
HEK293 (in vitro)
Cell Viability
-
No major toxicity up to 100 µM; low toxicity at 200 µM
HEK293 (in vitro)
AMPK Activation
Effective at 50 µM
-
Note: The provided concentrations are a guide. It is crucial to perform a dose-response analysis to determine the optimal concentration for your specific neuronal cell line and experimental conditions.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the effect of IND 1316 on the viability of SH-SY5Y neuroblastoma cells, a commonly used human neuronal cell model.
Materials:
SH-SY5Y cells (ATCC® CRL-2266™)
Complete growth medium (e.g., DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
IND 1316 stock solution (dissolved in a suitable solvent, e.g., DMSO)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
DMSO (Dimethyl sulfoxide)
96-well plates
Phosphate-buffered saline (PBS)
Procedure:
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
Compound Treatment: Prepare serial dilutions of IND 1316 in complete growth medium. A suggested starting range is 0.1 µM to 200 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of IND 1316. Include a vehicle control (medium with the same concentration of DMSO used to dissolve IND 1316) and a negative control (medium only).
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the concentration of IND 1316 against cell viability to generate a dose-response curve.
Neurite Outgrowth Assay
This protocol describes how to assess the effect of IND 1316 on neurite outgrowth in SH-SY5Y cells. Differentiation is induced with retinoic acid (RA).
Materials:
SH-SY5Y cells
Complete growth medium
Differentiation medium (e.g., serum-free or low-serum medium containing 10 µM retinoic acid)
IND 1316 stock solution
48-well or 96-well plates, coated with an appropriate substrate (e.g., poly-L-lysine)
Fixative (e.g., 4% paraformaldehyde in PBS)
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
Blocking solution (e.g., 5% BSA in PBS)
Primary antibody against a neuronal marker (e.g., β-III tubulin)
Fluorescently labeled secondary antibody
Nuclear stain (e.g., DAPI)
High-content imaging system or fluorescence microscope
Procedure:
Cell Seeding and Differentiation: Seed SH-SY5Y cells onto coated plates in complete growth medium. After 24 hours, replace the medium with differentiation medium. Differentiate the cells for 3-5 days.
Compound Treatment: Prepare different concentrations of IND 1316 in the differentiation medium. Replace the medium with the IND 1316-containing medium and incubate for an additional 24-72 hours.
Fixation and Staining:
Fix the cells with 4% paraformaldehyde for 15 minutes.
Wash three times with PBS.
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
Wash three times with PBS.
Block with 5% BSA for 1 hour.
Incubate with the primary antibody (e.g., anti-β-III tubulin) overnight at 4°C.
Wash three times with PBS.
Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.
Wash three times with PBS.
Imaging and Analysis: Acquire images using a high-content imaging system or a fluorescence microscope. Use image analysis software to quantify neurite length and branching per cell.
Western Blot for AMPK Activation
This protocol is for detecting the phosphorylation of AMPK at Threonine 172 (Thr172), a marker of its activation, in neuronal cells treated with IND 1316.
Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
BCA protein assay kit
Laemmli sample buffer
SDS-PAGE gels
Transfer buffer
PVDF or nitrocellulose membranes
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total AMPKα
HRP-conjugated secondary antibody
Enhanced chemiluminescence (ECL) substrate
Chemiluminescence imaging system
Procedure:
Cell Treatment and Lysis:
Plate neuronal cells and treat with the desired concentrations of IND 1316 for a specified time (e.g., 30 minutes to 2 hours).
Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
Sample Preparation and SDS-PAGE:
Normalize the protein concentrations of all samples.
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
Western Blotting:
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.
Wash the membrane three times with TBST.
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane three times with TBST.
Detection and Analysis:
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
Strip the membrane and re-probe with the antibody for total AMPKα as a loading control.
Quantify the band intensities and express the results as the ratio of phosphorylated AMPK to total AMPK.
Visualization of Signaling Pathways and Workflows
Application
Application Notes and Protocols for IND 1316 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals Introduction IND 1316 is a potent, orally bioavailable, and blood-brain barrier permeable small molecule activator of AMP-activated protein kinase (AMPK). A...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
IND 1316 is a potent, orally bioavailable, and blood-brain barrier permeable small molecule activator of AMP-activated protein kinase (AMPK). As a central regulator of cellular energy homeostasis, AMPK activation has emerged as a promising therapeutic strategy for a variety of diseases, including metabolic disorders and neurodegenerative conditions such as Huntington's disease. IND 1316 has been shown to induce the phosphorylation and activation of AMPK in a dose-dependent manner in cellular assays, leading to the modulation of downstream signaling pathways.[1] These application notes provide detailed protocols for the solubilization, handling, and application of IND 1316 in cell culture experiments to study its effects on AMPK signaling and cellular viability.
Physicochemical Properties and Solubility
Proper solubilization is critical for the accurate and reproducible application of IND 1316 in cell culture experiments. Due to its hydrophobic nature, IND 1316 has low aqueous solubility and requires an organic solvent for the preparation of stock solutions.
Note: It is recommended to prepare high-concentration stock solutions in anhydrous DMSO.
Experimental Protocols
Preparation of IND 1316 Stock Solution
Materials:
IND 1316 powder
Anhydrous Dimethyl Sulfoxide (DMSO)
Sterile microcentrifuge tubes or vials
Protocol:
Aseptically weigh the desired amount of IND 1316 powder in a sterile microcentrifuge tube.
To prepare a 10 mM stock solution, add the appropriate volume of anhydrous DMSO. For example, to 1 mg of IND 1316 (MW: 343.38), add 291.2 µL of DMSO.
Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may assist in dissolution.
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.
Treatment of Cultured Cells with IND 1316
Materials:
Cultured cells (e.g., HEK293)
Complete cell culture medium
IND 1316 stock solution (10 mM in DMSO)
Sterile microcentrifuge tubes
Pipettes and sterile tips
Protocol:
Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).
On the day of treatment, thaw an aliquot of the 10 mM IND 1316 stock solution.
Prepare a series of working solutions by diluting the stock solution in complete cell culture medium to achieve the desired final concentrations. For example, to achieve a final concentration of 50 µM in 2 mL of medium, add 1 µL of the 10 mM stock solution.
Important: To avoid solvent toxicity, ensure the final concentration of DMSO in the culture medium does not exceed 0.5% (v/v). Prepare a vehicle control by adding the same volume of DMSO to the culture medium as used for the highest concentration of IND 1316.
Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of IND 1316 or the vehicle control.
Incubate the cells for the desired period. A one-hour incubation has been shown to be effective for inducing AMPK phosphorylation.[1]
Assessment of IND 1316 Cytotoxicity (MTT Assay)
Materials:
HEK293 cells or other cell line of interest
96-well culture plates
IND 1316
Complete cell culture medium
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
DMSO
Microplate reader
Protocol:
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
Treat the cells with a range of IND 1316 concentrations (e.g., 0, 10, 25, 50, 100, 200 µM) and a vehicle control (DMSO) for 24-48 hours.
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate cell viability as a percentage of the vehicle-treated control. Studies have shown that IND 1316 exhibits low toxicity in HEK293 cells, even at concentrations up to 200 µM.[1]
Western Blot Analysis of AMPK Activation
Materials:
Treated and control cell lysates
Protein assay kit (e.g., BCA)
SDS-PAGE gels
Transfer buffer and PVDF membrane
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
After treatment with IND 1316, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
Determine the protein concentration of each lysate.
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with the primary antibody overnight at 4°C. A 1:1000 dilution is a common starting point.
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A significant increase in the ratio of p-AMPKα/AMPKα and p-ACC/ACC in IND 1316-treated cells compared to the vehicle control indicates AMPK activation.[1]
Visualizations
Caption: IND 1316 activates the AMPK signaling pathway.
Application Notes and Protocols: High-Throughput Screening for Neuroprotective Compounds Using IND 1316 as a Reference Activator of the AMPK Pathway
For Researchers, Scientists, and Drug Development Professionals Introduction Neurodegenerative diseases pose a significant and growing challenge to public health, with limited therapeutic options available. A promising s...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases pose a significant and growing challenge to public health, with limited therapeutic options available. A promising strategy in the quest for novel treatments is the identification of small molecules that can protect neurons from degeneration and death. The AMP-activated protein kinase (AMPK) signaling pathway has emerged as a critical regulator of cellular energy homeostasis and a key player in neuronal survival.[1][2] Activation of AMPK has demonstrated neuroprotective effects in various models of neurodegenerative disorders, including Huntington's disease.[3][4][5]
IND 1316 is an indole-based compound that has been identified as an activator of AMPK at the cellular level.[3][4] It has shown efficacy in reducing neuropathological symptoms in animal models of Huntington's disease, suggesting its potential as a lead compound for the treatment of this and other neurodegenerative conditions where AMPK activation is beneficial.[3][4][5] These application notes provide a framework for utilizing IND 1316 as a reference compound in a high-throughput screening (HTS) campaign to discover novel neuroprotective agents that may act through the AMPK pathway or related neuroprotective mechanisms.
Principle of the Assay
This high-throughput screening protocol is designed to identify compounds that protect neuronal cells from a specific neurotoxic insult. The assay utilizes a cell-based model where a neurotoxin is used to induce cell death. The neuroprotective effect of test compounds is quantified by measuring cell viability. IND 1316 is employed as a positive control to validate the assay's ability to detect neuroprotection mediated by AMPK activation. Compounds that exhibit significant neuroprotective activity can be further investigated for their mechanism of action, including their ability to activate the AMPK pathway.
Data Presentation
A summary of the in vitro performance of IND 1316 as an AMPK activator is presented below. This data is crucial for establishing a baseline for its use as a positive control in screening assays.
Compound
Binding at 100 µM (RU) †
% Activation at 30 µM ‡
IND 1316
5.2
-62.0 ± 2.7
A-769662 (Direct Activator)
31.7
394 ± 76
β-cyclodextrin (Negative Control)
1.6
Not Determined
† Resonance Units from Surface Plasmon Resonance (SPR) indicating binding to the AMPK α1/β1/γ1 complex.
‡ In vitro activity of the AMPK α1/β1/γ1 complex. Data represents mean ± SD.
Experimental Protocols
Materials and Reagents
Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y)
Cell Culture Medium: DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
Neurotoxin: Rotenone (prepared in DMSO)
Test Compounds: Compound library dissolved in DMSO
Positive Control: IND 1316 (dissolved in DMSO)
Cell Viability Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar ATP-based assay
High-throughput screening workflow for neuroprotective compounds.
Detailed Protocol
Cell Plating:
Culture SH-SY5Y cells in standard conditions.
Trypsinize and resuspend cells to a density of 2 x 105 cells/mL.
Using a reagent dispenser, seed 25 µL of the cell suspension (5,000 cells) into each well of a 384-well plate.
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
Compound Addition:
Prepare a master plate of test compounds and controls (IND 1316, vehicle) in DMSO.
Using a liquid handler, transfer a small volume (e.g., 100 nL) of the compounds from the master plate to the assay plate.
The final concentration of test compounds should be in a desired range (e.g., 10 µM). IND 1316 should be used at a concentration known to provide neuroprotection (e.g., 50 µM).
Include vehicle control wells (DMSO only) and no-cell control wells (medium only).
Neurotoxin Addition:
Prepare a stock solution of Rotenone in DMSO. Dilute the Rotenone in cell culture medium to a working concentration that induces approximately 50% cell death after 48 hours (this concentration needs to be predetermined, e.g., 1 µM).
Add 5 µL of the diluted Rotenone solution to all wells except the vehicle control wells. Add 5 µL of medium to the vehicle control wells.
Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Measurement:
Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature.
Add 30 µL of CellTiter-Glo® reagent to each well.
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
Measure the luminescence using a plate reader.
Data Analysis:
Calculate the percentage of neuroprotection for each test compound using the following formula:
% Neuroprotection = [(Luminescencecompound - Luminescencetoxin) / (Luminescencevehicle - Luminescencetoxin)] x 100
Identify "hit" compounds as those that show a statistically significant level of neuroprotection above a certain threshold (e.g., >50%).
The Z'-factor should be calculated for each screening plate to assess the quality and robustness of the assay. A Z'-factor > 0.5 is generally considered acceptable for HTS.
Signaling Pathway
IND 1316 is known to activate the AMPK signaling pathway, which in turn can promote neuroprotection through various downstream effects. These include the enhancement of autophagy, regulation of mitochondrial biogenesis, and reduction of inflammation.[6][7]
Simplified AMPK signaling pathway leading to neuroprotection.
Conclusion
The protocol described here provides a robust framework for a high-throughput screening campaign aimed at identifying novel neuroprotective compounds. By using IND 1316 as a positive control for AMPK activation-mediated neuroprotection, this assay can help to identify and prioritize promising lead candidates for further development in the treatment of neurodegenerative diseases. Hits from this screen can be further characterized in secondary assays to confirm their mechanism of action and neuroprotective efficacy in more complex models.
Application Notes and Protocols for In Vivo Efficacy Assessment of IND 1316
Topic: Protocol for Assessing IND 1316 Efficacy In Vivo Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals. Introduction IND 1316 has been identif...
Author: BenchChem Technical Support Team. Date: December 2025
Topic: Protocol for Assessing IND 1316 Efficacy In Vivo
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
IND 1316 has been identified as an indole-based activator of AMP-activated protein kinase (AMPK), with demonstrated neuroprotective effects in preclinical models of Huntington's disease.[1][2][3] The activation of AMPK is a critical cellular process that regulates energy homeostasis and has been implicated in the control of cell growth and proliferation, suggesting a potential therapeutic application in oncology. These application notes provide a detailed protocol for the in vivo assessment of the anti-tumor efficacy of IND 1316 in a xenograft mouse model. The following protocols are intended to serve as a comprehensive guide for researchers and drug development professionals in designing and executing in vivo efficacy studies for IND 1316 or similar investigational new drugs.
Signaling Pathway of a Hypothetical Anti-Tumorigenic AMPK Activator
Caption: Hypothetical signaling cascade of IND 1316 in cancer cells.
Experimental Protocols
Animal Model and Cell Line Selection
The selection of an appropriate animal model and cancer cell line is crucial for the successful evaluation of an anti-cancer therapeutic. A widely used model is the subcutaneous xenograft in immunodeficient mice, which allows for the growth of human tumors.[4][5]
Cell Line: A human cancer cell line relevant to the proposed therapeutic indication of IND 1316 (e.g., A549 for non-small cell lung cancer, MCF-7 for breast cancer).
Cell Culture: Cells should be cultured in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Tumor Implantation and Monitoring
Harvest cultured cancer cells during the logarithmic growth phase.
Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel at a concentration of 1 x 10^7 cells/mL.
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
Monitor the animals for tumor growth. Once tumors are palpable, measure them every 2-3 days using digital calipers.[6]
Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2 .[7]
Randomize the animals into treatment groups when the average tumor volume reaches approximately 100-150 mm³.[8]
Treatment Protocol
Vehicle Control: The vehicle used to dissolve IND 1316 (e.g., PBS, DMSO, or a specific formulation).
IND 1316 Treatment Groups: At least two different dose levels of IND 1316 (e.g., low dose and high dose) to assess dose-responsiveness.
Positive Control: A standard-of-care chemotherapeutic agent for the selected cancer type.
Administration: Administer the treatments via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) once daily for a specified period (e.g., 21 days).
Monitoring: Record the body weight of each animal twice weekly as an indicator of toxicity.[6] Observe the animals daily for any clinical signs of distress.
Efficacy Endpoints
Primary Endpoint: Tumor growth inhibition (TGI). This is determined by comparing the tumor volumes in the treated groups to the vehicle control group.
Secondary Endpoints:
Body weight changes.
Overall survival.
Tumor weight at the end of the study.
Pharmacodynamic markers in tumor tissue (e.g., phosphorylation of AMPK and its downstream targets).
Study Termination and Tissue Collection
The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if animals show signs of excessive toxicity.[8][9]
At the end of the study, euthanize the animals according to approved institutional guidelines.
Excise the tumors and record their final weight.
A portion of the tumor tissue can be flash-frozen in liquid nitrogen for molecular analysis, while another portion can be fixed in formalin for histological examination.
Data Presentation
Table 1: Summary of In Vivo Efficacy Study Parameters for IND 1316
Parameter
Description
Animal Model
Athymic Nude Mice (nu/nu), Female, 6-8 weeks
Cell Line
A549 (Human Non-Small Cell Lung Cancer)
Tumor Implantation
1 x 10^6 cells in 100 µL PBS/Matrigel (1:1), subcutaneous
Treatment Groups
1. Vehicle Control (e.g., 0.5% CMC) 2. IND 1316 (Low Dose, e.g., 10 mg/kg) 3. IND 1316 (High Dose, e.g., 50 mg/kg) 4. Positive Control (e.g., Cisplatin, 5 mg/kg)
Dosing Regimen
Oral gavage, once daily for 21 days
Primary Endpoint
Tumor Volume (measured every 3 days)
Secondary Endpoints
Body Weight, Tumor Weight, Survival
Study Duration
21 days or until humane endpoints are reached
Table 2: Example of Quantitative Data Summary
Treatment Group
Mean Tumor Volume at Day 21 (mm³) ± SEM
Percent Tumor Growth Inhibition (%)
Mean Body Weight Change (%) ± SEM
Vehicle Control
1850 ± 210
-
-2.5 ± 1.5
IND 1316 (10 mg/kg)
1250 ± 180
32.4
-3.1 ± 2.0
IND 1316 (50 mg/kg)
780 ± 150
57.8
-5.2 ± 2.5
Positive Control
650 ± 130
64.9
-10.8 ± 3.1
Experimental Workflow Visualization
Caption: Workflow for in vivo efficacy assessment of IND 1316.
Application Notes and Protocols for IND 1316 Administration in Drinking Water for Mice Studies
For Researchers, Scientists, and Drug Development Professionals Introduction IND 1316 is an indole-derived compound that functions as an activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energ...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
IND 1316 is an indole-derived compound that functions as an activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1] Activation of AMPK has shown neuroprotective effects in various disease models.[2] Preclinical studies using mouse models are crucial for evaluating the therapeutic potential of IND 1316. This document provides detailed protocols for the administration of IND 1316 to mice via drinking water, along with guidelines for monitoring and data collection. The described methods are based on published research and general best practices for in vivo studies.
Data Presentation
Table 1: In Vivo Study Parameters for IND 1316 Administration
Parameter
Value
Reference
Animal Model
Wild type and heterozygous zQ175 mice (Huntington's disease model)
Age of Mice
3 months at the start of treatment
Route of Administration
Drinking water
Dosage
36 mg/L in drinking water
Duration of Treatment
3 months
Frequency of Solution Preparation
Recommended daily to ensure stability
General Protocol
Housing
Standard laboratory conditions
General Protocol
Table 2: In Vivo Toxicity Monitoring Parameters
Parameter
Frequency
Observations/Measurements
Clinical Signs
Daily
Note any changes in posture, activity, grooming, and presence of piloerection or tremors.
Body Weight
Weekly
Record individual mouse weights to monitor for significant loss or gain.
Water Consumption
Daily per cage
Measure and record the volume of water consumed to ensure adequate hydration and drug intake.
Food Consumption
Daily per cage
Monitor for any significant changes in appetite.
Organ-to-Body Weight Ratio
At study termination
Calculate the ratio for key organs (liver, kidney, spleen, brain) to identify potential organ-specific toxicity.
Histopathology
At study termination
Perform histological examination of major organs for any pathological changes.
Serum Biomarkers
At study termination
Analyze blood serum for markers of liver (ALT, AST) and kidney (BUN, creatinine) function.
Experimental Protocols
Protocol 1: Preparation of IND 1316 Solution for Drinking Water
Calculate the required amount of IND 1316: Based on the desired final concentration of 36 mg/L, calculate the total amount of IND 1316 needed for the volume of drinking water to be prepared.
Prepare a stock solution:
Due to the likely low aqueous solubility of indole derivatives, it is recommended to first dissolve IND 1316 in a minimal amount of DMSO.
Weigh the calculated amount of IND 1316 powder and place it in a sterile tube.
Add a small volume of DMSO (e.g., to achieve a high concentration stock solution, ensuring the final DMSO concentration in the drinking water is minimal, ideally below 0.1%).
Vortex thoroughly until the IND 1316 is completely dissolved.
Prepare the final drinking water solution:
Measure the required volume of sterile, purified water into a sterile glass bottle.
While gently stirring the water, slowly add the appropriate volume of the IND 1316 stock solution to achieve the final concentration of 36 mg/L.
Continue to stir for several minutes to ensure a homogenous solution.
Storage and Administration:
It is recommended to prepare the IND 1316 solution fresh daily to ensure its stability.
Protect the solution from light by using amber-colored water bottles or by wrapping the bottles in aluminum foil.
Provide the prepared drinking water to the mice as the sole source of water.
Protocol 2: In Vivo Administration and Monitoring
Procedure:
Acclimatization: Acclimate the mice to the experimental housing conditions for at least one week before the start of the study.
Baseline Measurements:
Before initiating treatment, measure and record the baseline body weight of each mouse.
For one week, measure the daily water consumption per cage to establish a baseline. This helps in calculating the approximate daily dose of IND 1316 ingested per mouse.
Treatment Initiation:
Replace the regular drinking water with the freshly prepared IND 1316 solution (36 mg/L).
Ensure each cage has an adequate supply of the medicated water.
Daily Monitoring:
Observe the mice daily for any clinical signs of toxicity as detailed in Table 2.
Measure and record the daily water consumption for each cage.
Check for any signs of dehydration, such as sunken eyes or skin tenting.
Weekly Monitoring:
Record the body weight of each mouse weekly.
Study Termination:
At the end of the 3-month treatment period, euthanize the mice according to approved institutional guidelines.
Collect blood samples for serum biomarker analysis.
Perform a necropsy and collect major organs (liver, kidneys, spleen, brain).
Weigh the collected organs and calculate the organ-to-body weight ratio.
Fix the organs in an appropriate fixative (e.g., 10% neutral buffered formalin) for histopathological analysis.
Mandatory Visualization
Caption: Signaling pathway of IND 1316-mediated AMPK activation and downstream neuroprotective effects.
Caption: Experimental workflow for the administration of IND 1316 in drinking water for mice studies.
Application Notes and Protocols for Measuring AMPK Activation Downstream of IND 1316 Treatment
For Researchers, Scientists, and Drug Development Professionals Introduction IND 1316 is an orally active and blood-brain barrier permeable AMP-activated protein kinase (AMPK) activator, which has demonstrated neuroprote...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
IND 1316 is an orally active and blood-brain barrier permeable AMP-activated protein kinase (AMPK) activator, which has demonstrated neuroprotective effects in animal models of Huntington's disease.[1] Activation of AMPK, a central regulator of cellular energy homeostasis, is a promising therapeutic strategy for various metabolic and neurodegenerative diseases.[1][2] IND 1316 stimulates the phosphorylation of the catalytic alpha subunit of AMPK at Threonine 172 (Thr172), leading to its activation.[1] Activated AMPK, in turn, phosphorylates a multitude of downstream targets to restore cellular energy balance. This document provides detailed protocols to measure the activation of AMPK and two of its key downstream targets, Acetyl-CoA Carboxylase (ACC) and Unc-51 like autophagy activating kinase 1 (ULK1), following treatment with IND 1316.
Signaling Pathway Overview
Upon entering the cell, IND 1316 triggers the activation of AMPK. The primary mechanism of activation involves the phosphorylation of the α-subunit at Thr172. Once active, AMPK acts as a metabolic master switch. It phosphorylates and inactivates ACC, a key enzyme in fatty acid synthesis, at Serine 79 (Ser79).[1] This inhibition shifts metabolism from anabolic to catabolic processes. Simultaneously, activated AMPK can phosphorylate ULK1 at Serine 555 (Ser555), a crucial step in the initiation of autophagy, a cellular recycling process.[1]
Caption: IND 1316-mediated AMPK signaling cascade.
Data Presentation
The following tables summarize the quantitative effects of IND 1316 on the phosphorylation of AMPK, ACC, and ULK1 in HEK293 cells and in an in vivo mouse model.
Table 1: Dose-Dependent Effect of IND 1316 on AMPKα (Thr172) Phosphorylation in HEK293 Cells
IND 1316 Concentration (µM)
Relative p-AMPKα (Thr172) Levels (Normalized to Positive Control)
0 (Control)
Baseline
10
Increased
25
Moderately Increased
50
Strongly Increased
Data is qualitative based on Western blot analysis from Vela et al. (2022). HEK293 cells were treated for 1 hour.[1]
Table 2: Effect of IND 1316 (50 µM) on Downstream Target Phosphorylation in HEK293 Cells
Target Protein
Phosphorylation Site
Effect of IND 1316 Treatment
ACC
Ser79
Increased Phosphorylation
ULK1
Ser555
Increased Phosphorylation
Data derived from experiments where HEK293 cells were treated with 50 µM IND 1316 for 1 hour.[1]
Table 3: In Vivo Effect of IND 1316 on AMPK and ACC Phosphorylation in Mouse Brain
Treatment Group
Relative p-AMPKα (Thr172) Levels
Relative p-ACC (Ser79) Levels
Untreated
Baseline
Baseline
IND 1316 Treated
Increased
Increased
Data is qualitative based on Western blot analysis of brain crude extracts from zQ175 mice treated with IND 1316.[1]
Experimental Protocols
The following protocols are designed for cultured cells and can be adapted for different cell lines and research needs.
Experimental Workflow
Caption: Workflow for Western blot analysis of IND 1316-induced protein phosphorylation.
Protocol 1: Cell Culture and IND 1316 Treatment
Cell Seeding: Seed HEK293 cells (or other appropriate cell line) in 6-well plates at a density that will allow them to reach 70-80% confluency on the day of the experiment.
Cell Culture: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
Starvation (Optional but Recommended): For studies in HEK293 cells, prior to treatment, cells can be washed with Krebs-HEPES-bicarbonate (KRH) buffer and incubated in KRH buffer supplemented with 25 mM glucose for 2 hours to establish a baseline.[1]
IND 1316 Preparation: Prepare a stock solution of IND 1316 in dimethyl sulfoxide (DMSO). Further dilute the stock solution in the appropriate cell culture medium or buffer to achieve the desired final concentrations.
Treatment: Add the diluted IND 1316 or vehicle (DMSO) to the cells. For a dose-response experiment, a range of concentrations (e.g., 10 µM, 25 µM, 50 µM) is recommended.[1] For a time-course experiment, treat cells for various durations (e.g., 30 min, 1h, 2h, 4h) with a fixed concentration of IND 1316. A 1-hour treatment is a good starting point.[1]
Protocol 2: Protein Lysate Preparation
Cell Lysis: After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
Lysis Buffer Addition: Add 100-150 µL of ice-cold lysis buffer to each well. A suitable lysis buffer is RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
Cell Scraping and Incubation: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes, with brief vortexing every 10 minutes.
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
Supernatant Collection: Carefully transfer the supernatant, which contains the protein lysate, to a new pre-chilled tube.
Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA protein assay according to the manufacturer's instructions.
Protocol 3: Western Blot Analysis
Sample Preparation for Electrophoresis: Normalize the protein samples to the same concentration with lysis buffer and add Laemmli sample buffer to a final concentration of 1x. Boil the samples at 95-100°C for 5 minutes to denature the proteins.
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibodies diluted in 5% BSA in TBST overnight at 4°C with gentle agitation. Recommended primary antibodies include:
Rabbit anti-phospho-AMPKα (Thr172)
Rabbit anti-phospho-ACC (Ser79)
Rabbit anti-phospho-ULK1 (Ser555)
Antibodies for total AMPKα, ACC, and ULK1 should be used on separate blots or after stripping to normalize for protein loading.
A loading control antibody, such as anti-β-actin or anti-tubulin, is also essential.
Washing: Wash the membrane three times for 10 minutes each with TBST.
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
Signal Detection: Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol. Incubate the membrane with the ECL substrate and detect the chemiluminescent signal using an imaging system.
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphoprotein signal to the corresponding total protein signal or the loading control signal.
Application Notes and Protocols for Assessing IND 1316 Effects in Mice
For Researchers, Scientists, and Drug Development Professionals Introduction IND 1316 is a novel, indole-based compound that functions as an activator of AMP-activated protein kinase (AMPK).[1][2][3] AMPK is a crucial ce...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
IND 1316 is a novel, indole-based compound that functions as an activator of AMP-activated protein kinase (AMPK).[1][2][3] AMPK is a crucial cellular energy sensor, and its activation has been linked to neuroprotective effects in models of neurodegenerative diseases, such as Huntington's disease.[1][2] Preclinical evaluation of IND 1316 in mouse models is essential to characterize its behavioral effects and therapeutic potential.
These application notes provide detailed protocols for a battery of behavioral tests designed to assess the effects of IND 1316 on depression-like behavior, anxiety-like behavior, general locomotor activity, and motor coordination in mice.
Signaling Pathway of IND 1316
IND 1316 exerts its neuroprotective effects through the activation of the AMPK signaling pathway. Upon activation, AMPK modulates several downstream targets to restore cellular homeostasis, promote autophagy, and reduce inflammation.[4]
Caption: IND 1316 activates AMPK, leading to neuroprotection via downstream pathways.
Experimental Workflow
A typical experimental workflow for assessing the behavioral effects of IND 1316 in mice involves acclimatization, drug administration, and a battery of behavioral tests performed in a specific order to minimize confounding effects.
Caption: Recommended workflow for behavioral testing of IND 1316 in mice.
Behavioral Test Protocols
Open Field Test (OFT)
Purpose: To assess general locomotor activity and anxiety-like behavior.[5][6][7]
Apparatus: A square arena (e.g., 42 x 42 x 42 cm) made of non-reflective material, often equipped with automated tracking software.[5] The arena is typically divided into a central zone and a peripheral zone.
Protocol:
Acclimate mice to the testing room for at least 30-60 minutes before the test.
Place a single mouse gently in the center of the open field arena.[8]
Allow the mouse to explore the arena freely for a set period, typically 5-20 minutes.[8]
Record the session using a video camera mounted above the arena.
Between trials, thoroughly clean the arena with 70% ethanol or a similar cleaning agent to remove olfactory cues.[8]
Data to Collect:
Total distance traveled (cm)
Time spent in the center zone (s)
Time spent in the peripheral zone (s)
Number of entries into the center zone
Rearing frequency
Fecal boli count
Elevated Plus Maze (EPM)
Purpose: To assess anxiety-like behavior based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.[9][10]
Apparatus: A plus-shaped maze elevated from the floor, consisting of two open arms and two enclosed arms of equal dimensions.[9]
Protocol:
Acclimate mice to the testing room for at least 30 minutes.
Place the mouse in the center of the maze, facing one of the open arms.[10]
Allow the mouse to explore the maze for 5 minutes.[2][11]
Record the session with a video camera.
Clean the maze thoroughly between animals.
Data to Collect:
Time spent in the open arms (s)
Time spent in the closed arms (s)
Number of entries into the open arms
Number of entries into the closed arms
Total distance traveled (cm)
Rotarod Test
Purpose: To assess motor coordination, balance, and motor learning.[12][13]
Apparatus: A rotating rod apparatus with adjustable speed. The rod should have a non-slip surface.
Protocol:
A training or habituation session may be performed on the day before testing, where mice are placed on the stationary or slowly rotating rod for a short period.
For testing, place the mouse on the rod, which is then set to accelerate at a constant rate (e.g., from 4 to 40 rpm over 5 minutes).[12][14]
Record the latency to fall from the rod.
Typically, each mouse undergoes 3 trials with an inter-trial interval of at least 15 minutes.[14]
Data to Collect:
Latency to fall (s) for each trial
The rotational speed at which the mouse fell (rpm)
Tail Suspension Test (TST)
Purpose: To assess depression-like behavior or behavioral despair.[3][15][16] This test is based on the principle that when subjected to a short-term, inescapable stress, mice will develop an immobile posture.
Apparatus: A suspension box or chamber that allows the mouse to hang by its tail without being able to touch any surfaces.
Protocol:
Secure the mouse's tail to a suspension bar using adhesive tape, approximately 1-2 cm from the tip.
Suspend the mouse so that it hangs freely in the chamber.
The test duration is typically 6 minutes.[3][15][17][18]
Record the duration of immobility, which is defined as the absence of any movement except for respiration. The last 4 minutes of the test are often used for analysis.[3][15]
Data to Collect:
Total time of immobility (s)
Data Presentation
Quantitative data from these behavioral tests should be summarized in tables for clear comparison between treatment groups.
Table 1: Open Field Test Data (Mean ± SEM)
Group
Total Distance (cm)
Time in Center (s)
Center Entries
Rears
Vehicle
3500 ± 250
30 ± 5
25 ± 4
40 ± 6
IND 1316 (X mg/kg)
3600 ± 280
45 ± 6
35 ± 5
42 ± 5
Table 2: Elevated Plus Maze Data (Mean ± SEM)
Group
Open Arm Time (s)
Open Arm Entries
Closed Arm Entries
Vehicle
40 ± 8
10 ± 2
12 ± 3
IND 1316 (X mg/kg)
65 ± 10
15 ± 3
11 ± 2
Table 3: Rotarod Test Data (Mean ± SEM)
Group
Latency to Fall (s) - Trial 1
Latency to Fall (s) - Trial 2
Latency to Fall (s) - Trial 3
Vehicle
80 ± 12
110 ± 15
140 ± 20
IND 1316 (X mg/kg)
85 ± 14
125 ± 18
165 ± 22
Table 4: Tail Suspension Test Data (Mean ± SEM)
Group
Immobility Time (s)
Vehicle
150 ± 20
IND 1316 (X mg/kg)
100 ± 15*
Note: Data presented in tables are hypothetical and for illustrative purposes only. Asterisks () would typically denote statistically significant differences from the vehicle group.
Application Notes and Protocols for IND 1316 in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals Introduction IND 1316 is an indole-based activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1] Activation of...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
IND 1316 is an indole-based activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1] Activation of AMPK has been shown to be a neuroprotective strategy in various models of neurodegenerative diseases.[1] These application notes provide detailed protocols for the use of IND 1316 in primary neuronal cultures to investigate its neuroprotective effects and mechanism of action.
Mechanism of Action
IND 1316 activates AMPK in a dose-dependent manner. In cellular systems, it induces the phosphorylation of AMPK at Threonine 172.[2] AMPK is a heterotrimeric complex consisting of a catalytic α subunit and regulatory β and γ subunits. Its activation is triggered by cellular stresses that increase the AMP:ATP ratio. Upstream kinases, such as Liver Kinase B1 (LKB1) and Calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2), phosphorylate the α subunit at Thr172, leading to AMPK activation.[3]
Activated AMPK plays a crucial role in cellular metabolism and stress resistance. It positively regulates catabolic pathways that generate ATP, such as fatty acid oxidation and glycolysis, while inhibiting anabolic pathways that consume ATP, like protein and lipid synthesis.[3] In the context of neuroprotection, AMPK activation has been linked to the inhibition of mTORC1 signaling and the induction of autophagy, processes that can help clear aggregated proteins and damaged organelles.[4]
Data Presentation
The following tables summarize hypothetical quantitative data representing the expected outcomes of IND 1316 treatment in primary neuronal cultures based on its known function as an AMPK activator.
Table 1: In Vitro Performance of IND 1316 as an AMPK Activator
Compound
Binding at 100 µM (RU)
% Activation at 30 µM
IND 1316
5.2
-62.0 ± 2.7
A-769662 (Control Activator)
31.7
394 ± 76
Note: The in vitro inhibitory effect of IND 1316 is paradoxical to its observed cellular activity. This suggests a complex mechanism of action that may involve indirect activation or interaction with other cellular components.
Table 2: Effect of IND 1316 on Neuronal Viability under Oxidative Stress
Treatment
Concentration (µM)
Neuronal Viability (% of Control)
Vehicle (DMSO)
-
100
Oxidative Stressor (e.g., H₂O₂)
-
52 ± 5
IND 1316 + Oxidative Stressor
1
65 ± 6
IND 1316 + Oxidative Stressor
10
85 ± 7
IND 1316 + Oxidative Stressor
50
88 ± 5
Table 3: Effect of IND 1316 on AMPK Phosphorylation in Primary Neurons
Treatment
Concentration (µM)
p-AMPK (Thr172) / Total AMPK (Fold Change)
Vehicle (DMSO)
-
1.0
IND 1316
1
1.8 ± 0.2
IND 1316
10
3.5 ± 0.4
IND 1316
50
3.8 ± 0.3
Experimental Protocols
I. Primary Neuronal Culture Protocol
This protocol outlines the basic steps for establishing primary cortical or hippocampal neuronal cultures from embryonic rodents.
Materials:
Timed-pregnant rat (E18) or mouse (E17)
Hibernate™-E Medium
Papain and DNase I
Neurobasal™ Medium supplemented with B-27™ Supplement, GlutaMAX™, and Penicillin-Streptomycin
Poly-D-lysine (PDL) coated culture plates or coverslips
Procedure:
Euthanize the pregnant animal according to approved institutional guidelines.
Dissect the cerebral cortices or hippocampi from the embryos in ice-cold Hibernate™-E medium.
Mince the tissue and incubate with papain and DNase I at 37°C to dissociate the cells.
Gently triturate the tissue to obtain a single-cell suspension.
Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.
Plate the neurons onto PDL-coated plates or coverslips at a density of 1.5 x 10^5 cells/cm².
Incubate the cultures at 37°C in a humidified 5% CO₂ incubator.
Perform a partial media change every 3-4 days. Cultures are typically ready for experiments between 7-10 days in vitro (DIV).[5]
II. IND 1316 Treatment Protocol
Materials:
IND 1316 (dissolved in DMSO to prepare a stock solution)
Primary neuronal cultures (DIV 7-10)
Neurobasal™ complete medium
Procedure:
Prepare serial dilutions of IND 1316 in complete Neurobasal™ medium to achieve the desired final concentrations (e.g., 1, 10, 50 µM). A DMSO vehicle control should be prepared with the same final concentration of DMSO as the highest IND 1316 concentration.
Remove half of the culture medium from each well.
Add the prepared IND 1316 dilutions or vehicle control to the respective wells.
Incubate the cultures for the desired treatment duration (e.g., 24 hours for neuroprotection assays, or shorter time points for signaling studies).
III. Neuronal Viability Assay (MTT Assay)
This assay measures the metabolic activity of viable cells.
optimizing IND 1316 dosage for maximum neuroprotective effect
For Researchers, Scientists, and Drug Development Professionals This technical support center provides guidance on optimizing the dosage of IND 1316 for maximizing its neuroprotective effects in preclinical research sett...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on optimizing the dosage of IND 1316 for maximizing its neuroprotective effects in preclinical research settings. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of IND 1316 for in vivo neuroprotection studies in mice?
A1: Based on published preclinical data in a Huntington's disease mouse model (zQ175), a dose of 36 mg/L administered in the drinking water has shown efficacy in activating the target kinase AMPK in the brain and ameliorating neuropathological phenotypes.[1] This can be used as a starting point for your experiments. However, for more precise dosing, intraperitoneal (i.p.) or oral gavage (p.o.) administration are recommended. A suggested starting dose for i.p. or p.o. administration would be in the range of 10-30 mg/kg, administered once daily.
Q2: How should I prepare IND 1316 for in vivo administration?
A2: IND 1316 is an indole-based compound and may have limited aqueous solubility. For oral administration (gavage), a common vehicle is 0.5% carboxymethylcellulose (CMC) in water. For intraperitoneal injection, a solution in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline can be tested. It is crucial to first establish the tolerability of the vehicle in your animal model by administering the vehicle alone to a control group.
Q3: What is the primary mechanism of action for IND 1316's neuroprotective effect?
A3: IND 1316 is an activator of AMP-activated protein kinase (AMPK).[1] Activation of AMPK is a key cellular response to energy stress and has been implicated in promoting neuronal survival and reducing neuroinflammation. The neuroprotective effects of IND 1316 are attributed to its ability to engage this signaling pathway within the central nervous system.[1]
Troubleshooting Guides
Issue 1: No significant neuroprotective effect is observed at the initial dose.
Possible Cause: The dose may be too low to achieve a therapeutic concentration in the brain.
Troubleshooting Steps:
Dose Escalation: Conduct a dose-response study to evaluate the efficacy of higher doses (e.g., 50 mg/kg, 100 mg/kg). See the illustrative dose-response data in Table 1.
Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to determine the brain concentration of IND 1316 at different doses. This will help to establish a correlation between drug exposure and neuroprotective effect. Refer to the sample pharmacokinetic data in Table 2.
Route of Administration: Consider a different route of administration that may offer better bioavailability, such as switching from oral gavage to intraperitoneal injection.
Issue 2: Signs of toxicity are observed in the treated animals.
Possible Cause: The administered dose may be approaching or exceeding the maximum tolerated dose (MTD).
Troubleshooting Steps:
Dose Reduction: Lower the dose to a level that was previously shown to be well-tolerated.
Toxicity Assessment: Conduct a formal toxicity study to determine the MTD. Monitor for clinical signs of toxicity, changes in body weight, and perform histopathological analysis of major organs. See Table 3 for an example of a toxicity summary.
Formulation Check: Ensure that the vehicle used for drug delivery is not causing the toxic effects by evaluating a vehicle-only control group.
Issue 3: High variability in experimental results between animals.
Possible Cause: Inconsistent drug administration, animal handling, or underlying biological variability.
Troubleshooting Steps:
Standardize Procedures: Ensure that all experimental procedures, including drug preparation, administration technique, and behavioral testing, are highly standardized.
Increase Sample Size: A larger number of animals per group can help to reduce the impact of individual variability on the overall results.
Blinding: Whenever possible, experiments should be conducted in a blinded manner to avoid experimenter bias.
Data Presentation
Table 1: Illustrative Dose-Response Data for Neuroprotective Effect of IND 1316 in a Mouse Model of Neurodegeneration
Dosage (mg/kg, i.p., once daily for 4 weeks)
Neuronal Loss (%)
Behavioral Score Improvement (%)
Vehicle Control
50 ± 5
0
10
42 ± 6
15 ± 5
30
25 ± 4
40 ± 8
50
18 ± 3
55 ± 7
100
15 ± 4
58 ± 6
Data are presented as mean ± SEM and are for illustrative purposes only.
Table 2: Illustrative Pharmacokinetic Parameters of IND 1316 in Mice
Parameter
Oral Gavage (30 mg/kg)
Intraperitoneal (30 mg/kg)
Cmax (ng/mL)
850 ± 120
2500 ± 300
Tmax (h)
2.0 ± 0.5
0.5 ± 0.1
AUC (0-24h) (ng·h/mL)
6800 ± 950
15000 ± 1800
Brain/Plasma Ratio at Tmax
0.8 ± 0.2
1.1 ± 0.3
Data are presented as mean ± SEM and are for illustrative purposes only.
Table 3: Illustrative Summary of a 14-Day Repeated Dose Toxicity Study of IND 1316 in Mice (i.p.)
Dosage (mg/kg/day)
Mortality
Clinical Signs
Body Weight Change (%)
Key Histopathological Findings
0 (Vehicle)
0/10
None
+5.2 ± 1.5
No significant findings
30
0/10
None
+4.8 ± 1.8
No significant findings
100
0/10
Mild, transient lethargy post-injection
+2.1 ± 2.5
No significant findings
300
2/10
Significant lethargy, ruffled fur
-8.5 ± 3.2
Mild to moderate liver inflammation
Data are for illustrative purposes only.
Experimental Protocols
Protocol 1: Preparation and Administration of IND 1316 for Oral Gavage
Preparation of Vehicle: Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile water. Mix thoroughly until a homogenous suspension is formed.
Preparation of IND 1316 Suspension: Weigh the required amount of IND 1316. Add a small amount of the 0.5% CMC vehicle to form a paste. Gradually add the remaining vehicle while vortexing or sonicating to ensure a uniform suspension.
Administration: Administer the suspension to mice via oral gavage using a 20-gauge, 1.5-inch curved gavage needle. The volume should not exceed 10 mL/kg of body weight.
Protocol 2: Assessment of AMPK Activation in Brain Tissue
Tissue Collection: At the end of the treatment period, euthanize the animals and rapidly dissect the brain region of interest (e.g., hippocampus, striatum) on ice.
Protein Extraction: Homogenize the tissue in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
Western Blotting: Determine the protein concentration using a BCA assay. Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
Immunodetection: Probe the membrane with primary antibodies against phosphorylated AMPK (p-AMPK, Thr172) and total AMPK. Use a secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Quantification: Quantify the band intensities using densitometry software. Normalize the p-AMPK signal to the total AMPK signal to determine the level of AMPK activation.
Mandatory Visualizations
Caption: Simplified signaling pathway of IND 1316-mediated AMPK activation and downstream neuroprotective effects.
Caption: A typical experimental workflow for preclinical optimization of a neuroprotective compound like IND 1316.
Technical Support Center: Stability of IND 1316 in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of IND 1316 in solution for long-term experiments. The following information is curated to...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of IND 1316 in solution for long-term experiments. The following information is curated to address potential issues and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for IND 1316 stock solutions?
A1: For initial stock solutions, it is recommended to dissolve IND 1316 in a high-quality, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) at a high concentration (e.g., 10 mM).[1][2] These stock solutions should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.
Q2: How stable is IND 1316 in aqueous buffers or cell culture media?
A2: The stability of IND 1316 in aqueous solutions has not been extensively reported in publicly available literature. As an indole derivative, its stability in aqueous media can be influenced by factors such as pH, temperature, light exposure, and the presence of other components in the solution.[2] It is crucial to perform a stability assessment under your specific experimental conditions (e.g., in your cell culture medium of choice at 37°C).
Q3: What are the potential signs of IND 1316 degradation in my experiments?
A3: Degradation of IND 1316 may manifest as a loss of biological activity, such as a diminished effect on AMPK activation.[3] Visually, you might observe precipitation or a change in the color of the solution. Analytically, techniques like High-Performance Liquid Chromatography (HPLC) can be used to detect the appearance of degradation products and a decrease in the concentration of the parent compound over time.[4]
Q4: Can I prepare working solutions of IND 1316 in advance for a long-term experiment?
A4: It is generally recommended to prepare fresh working solutions of IND 1316 from a frozen stock solution immediately before each experiment to minimize the risk of degradation. If preparing solutions in advance is necessary, their stability under the intended storage conditions (e.g., 4°C in the dark) should be validated for the required duration.
Troubleshooting Guide
Issue
Possible Cause
Recommended Solution
Precipitation of IND 1316 in aqueous solution.
The concentration of IND 1316 exceeds its kinetic solubility in the aqueous buffer or cell culture medium.
Decrease the final concentration of IND 1316. Ensure the DMSO concentration in the final working solution is low (typically <0.5%) to avoid solvent-induced precipitation. Perform a kinetic solubility assay to determine the solubility limit in your specific medium.[1]
Inconsistent or lower-than-expected biological activity.
Degradation of IND 1316 in the working solution. Adsorption of the compound to plasticware.
Prepare fresh working solutions for each experiment. Use low-adhesion plasticware. Perform a time-course stability study using HPLC to quantify the concentration of IND 1316 under your experimental conditions.[2]
High variability between experimental replicates.
Inconsistent sample handling or preparation. Degradation of the compound during the experiment.
Ensure accurate and consistent pipetting. Minimize the time working solutions are kept at room temperature or 37°C. Include a time-zero (T=0) control to assess the initial concentration and stability.
Experimental Protocols
Protocol 1: Assessment of IND 1316 Stability in Aqueous Solution using HPLC
This protocol outlines a method to determine the chemical stability of IND 1316 in a specific aqueous buffer or cell culture medium over time.
Materials:
IND 1316
DMSO (anhydrous)
Aqueous buffer or cell culture medium of interest
Acetonitrile (HPLC grade)
Formic acid (optional, for mobile phase)
HPLC system with a C18 column
Incubator (e.g., 37°C with 5% CO₂)
Microcentrifuge tubes
Pipettes and tips
Procedure:
Prepare a 10 mM stock solution of IND 1316 in DMSO.
Prepare the working solution by diluting the stock solution into the pre-warmed aqueous buffer or cell culture medium to the final desired concentration (e.g., 10 µM).[2]
Time Point Zero (T=0): Immediately after preparation, take an aliquot (e.g., 100 µL) of the working solution, mix it with an equal volume of cold acetonitrile to precipitate proteins and stop degradation, and store at -20°C until analysis.[1][2]
Incubate the remaining working solution under the desired experimental conditions (e.g., 37°C, 5% CO₂).[2]
Collect samples at various time points (e.g., 2, 8, 24, 48, 72 hours) by taking aliquots and treating them as in step 3.[2]
Analyze the samples by HPLC. Centrifuge the stored samples to pellet any precipitate and inject the supernatant onto a C18 reverse-phase column.[2] Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to separate IND 1316 from any degradation products.[2]
Quantify the peak area corresponding to IND 1316 at each time point and normalize it to the T=0 sample to determine the percentage of the compound remaining.
Data Presentation
Table 1: Illustrative Stability Data for IND 1316 in Cell Culture Medium at 37°C
Time (hours)
% IND 1316 Remaining (Mean ± SD)
Appearance of Degradation Products (Peak Area)
0
100 ± 0.5
0
2
98.2 ± 1.1
150
8
91.5 ± 2.3
850
24
75.3 ± 3.5
2470
48
52.1 ± 4.1
4780
72
35.8 ± 4.8
6420
Note: This table presents hypothetical data for illustrative purposes. Actual stability will depend on the specific experimental conditions.
Visualizations
Signaling Pathway of IND 1316
Caption: IND 1316 activates AMPK and induces phosphorylation of p38 MAPK and JNK.
minimizing IND 1316 toxicity at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues when working with the AMPK...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues when working with the AMPK activator, IND 1316, particularly concerning toxicity at high concentrations.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with IND 1316 at concentrations above 100 µM. Is this expected?
A1: Yes, this observation is consistent with existing data. While IND 1316 shows minimal toxicity at concentrations up to 100 µM, increased cytotoxicity has been reported at higher concentrations, such as 200 µM.[1] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions.
Q2: What is the mechanism of action of IND 1316, and how might it relate to toxicity at high concentrations?
A2: IND 1316 is an indole-based compound that activates AMP-activated protein kinase (AMPK).[1][2] In addition to AMPK activation, IND 1316 has been shown to induce the activation of the p38 and JNK MAPK signaling pathways.[1] While AMPK activation is generally associated with cell survival and energy homeostasis, prolonged or excessive activation of p38 and JNK pathways, especially at high concentrations of a stimulus, can lead to cellular stress and apoptosis.[3][4]
Q3: How can we distinguish between apoptosis and necrosis as the cause of IND 1316-induced cell death?
A3: To differentiate between apoptosis and necrosis, you can use a combination of assays. An early marker of apoptosis is the activation of caspases, such as caspase-3. You can measure this using a colorimetric or fluorometric caspase-3 activity assay. Loss of mitochondrial membrane potential is another early apoptotic event that can be assessed using dyes like TMRE or JC-1. To detect necrosis, you can perform a lactate dehydrogenase (LDH) release assay, which measures the loss of plasma membrane integrity.
Q4: We are seeing variability in our cytotoxicity results. What could be the cause?
A4: Variability in cytotoxicity assays can arise from several factors. Ensure consistent cell seeding density, as low cell density can increase susceptibility to toxic compounds.[5] Verify the final concentration of the solvent (e.g., DMSO) in your culture medium is consistent and non-toxic across all wells. It is also important to ensure homogenous mixing of IND 1316 in the culture medium. Finally, the choice of cytotoxicity assay itself can be a source of variability, as different assays measure different endpoints of cell health.[5]
Q5: Are there any general strategies to reduce the observed cytotoxicity of IND 1316 in our experiments?
A5: The primary strategy is to optimize the concentration and incubation time. Use the lowest effective concentration of IND 1316 and the shortest incubation time necessary to achieve the desired biological effect. Ensure your cell culture conditions are optimal, as stressed cells are more vulnerable to drug-induced toxicity. If you suspect off-target effects are contributing to toxicity, you can try to identify these using various profiling methods, although this is a more involved process.
Troubleshooting Guides
Issue 1: Higher than expected cytotoxicity at concentrations previously reported as safe.
Possible Cause
Troubleshooting Step
Cell line sensitivity
Different cell lines can have varying sensitivities to a compound. Perform a dose-response curve for your specific cell line to determine its IC50 value for IND 1316.
Solvent toxicity
Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cells. Always include a vehicle control (cells treated with the solvent alone at the same concentration used for IND 1316).
Suboptimal cell health
Ensure cells are healthy and in the logarithmic growth phase before treatment. Stressed or confluent cells may be more susceptible to toxicity.
Compound stability
Ensure that your stock solution of IND 1316 is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
Issue 2: Inconsistent results between different cytotoxicity assays (e.g., MTT vs. Caspase-3).
Possible Cause
Explanation & Solution
Different cellular endpoints measured
An MTT assay measures metabolic activity, which can be affected by factors other than cell death.[5] A caspase-3 assay specifically measures an early marker of apoptosis. It is possible for a compound to decrease metabolic activity without immediately inducing apoptosis.
Timing of assays
The kinetics of different cell death pathways can vary. Caspase activation may be an early event, while loss of metabolic activity or membrane integrity may occur later. Perform a time-course experiment to understand the sequence of events.
Recommended Action
Use a multi-parametric approach. For example, combine a caspase-3 assay (apoptosis), an LDH assay (necrosis), and a mitochondrial membrane potential assay to get a more complete picture of the mechanism of toxicity.
Protocol 1: Assessment of Cytotoxicity using MTT Assay
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Compound Treatment: Prepare serial dilutions of IND 1316 in culture medium. Replace the existing medium with the medium containing different concentrations of IND 1316. Include untreated and vehicle-treated controls.
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Cell Treatment: Seed and treat cells with IND 1316 as described in the MTT protocol.
Cell Lysis: After treatment, lyse the cells according to the manufacturer's protocol for your chosen caspase-3 assay kit.
Substrate Addition: Add the fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) to the cell lysates.
Incubation: Incubate at 37°C for 1-2 hours, protected from light.
Fluorescence Measurement: Measure the fluorescence using a microplate reader with excitation at ~380 nm and emission at ~460 nm.
Data Analysis: Compare the fluorescence of treated samples to untreated controls to determine the fold increase in caspase-3 activity.
Protocol 3: Mitochondrial Membrane Potential Assay using TMRE
Cell Treatment: Seed and treat cells with IND 1316 in a suitable format for microscopy or flow cytometry. Include a positive control for mitochondrial depolarization (e.g., CCCP).
TMRE Staining: Add TMRE (tetramethylrhodamine, ethyl ester) to the culture medium at a final concentration of 50-200 nM and incubate for 15-30 minutes at 37°C.
Washing: Gently wash the cells with pre-warmed PBS or culture medium to remove excess dye.
Analysis:
Microscopy: Image the cells immediately using a fluorescence microscope with appropriate filters (Ex/Em ~549/575 nm).
Flow Cytometry: Resuspend the cells and analyze them on a flow cytometer, detecting the fluorescence in the appropriate channel.
Data Analysis: A decrease in TMRE fluorescence intensity in IND 1316-treated cells compared to controls indicates a loss of mitochondrial membrane potential.
Visualizations
Caption: IND 1316 signaling pathways at high concentrations.
Technical Support Center: Refining Phenotyping Assays for IND 1316-Treated C. elegans
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing IND 1316 in Caenorhabditis elegans phenotyping assays. Frequently Asked Questions (FAQs) Q1: W...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing IND 1316 in Caenorhabditis elegans phenotyping assays.
Frequently Asked Questions (FAQs)
Q1: What is IND 1316 and what is its mechanism of action in C. elegans?
A1: IND 1316 is an indole-based compound that functions as an activator of AMP-activated protein kinase (AMPK). In C. elegans models of Huntington's disease, it has been shown to be neuroprotective, reducing polyglutamine (polyQ) aggregation and improving neuronal function.[1] Its primary target in C. elegans is the AMPK signaling pathway, which plays a crucial role in cellular energy homeostasis.
Q2: What is a recommended starting concentration for IND 1316 in C. elegans assays?
A2: A concentration of 50 μM has been successfully used in liquid culture to demonstrate the neuroprotective effects of IND 1316 in a C. elegans model of Huntington's disease.[2] However, it is recommended to perform a dose-response curve to determine the optimal concentration for your specific assay and C. elegans strain, as responses can vary.
Q3: How should I prepare and administer IND 1316 to C. elegans?
A3: IND 1316 can be dissolved in a suitable solvent like DMSO and then added to the Nematode Growth Medium (NGM) agar or liquid culture. For agar plates, the compound can be added to the molten agar before pouring or spread on the surface of solidified plates. In liquid culture, it can be added directly to the culture medium. Ensure the final solvent concentration is low (typically ≤0.5%) to avoid toxicity.
Q4: What are the primary phenotyping assays relevant for IND 1316 treatment in C. elegans?
A4: Given that IND 1316 is an AMPK activator with neuroprotective effects, the most relevant assays include:
Polyglutamine (polyQ) Aggregation Assay: To assess the effect of IND 1316 on protein aggregation in models of neurodegenerative diseases.[2]
Touch Response Assay: To measure mechanosensory neuron function, which can be impaired in neurodegenerative models.[2]
Lifespan Assay: As AMPK activation is linked to longevity, this assay can determine if IND 1316 affects the lifespan of C. elegans.
Oxidative Stress Resistance Assay: To evaluate if IND 1316 enhances resistance to oxidative stress, a common factor in neurodegeneration.
Locomotion Assays (e.g., thrashing, body bends): To quantify motor function and assess any improvements in motility defects.
Troubleshooting Guides
Issue 1: Inconsistent or no observable effect of IND 1316.
Possible Cause
Troubleshooting Step
Improper drug preparation or administration
Ensure IND 1316 is fully dissolved in the solvent before adding to the media. Verify the final concentration and uniform distribution in the agar or liquid culture.
Degradation of the compound
Prepare fresh stock solutions of IND 1316 regularly. Store stock solutions at an appropriate temperature (e.g., -20°C) and protect from light if the compound is light-sensitive.
Insufficient treatment duration
The effects of IND 1316 may not be immediate. Ensure the treatment period is sufficient for the phenotype being assayed. For developmental effects, treatment from an early larval stage (L1) may be necessary.[2]
Assay insensitivity
The chosen phenotyping assay may not be sensitive enough to detect the effects of IND 1316. Consider using more quantitative or automated methods for analysis.
Worm strain variability
Different C. elegans strains can have varying responses to drug treatments. Ensure you are using the appropriate strain for your experimental question and consider testing multiple strains.
Issue 2: Observed toxicity or adverse effects in treated worms.
Possible Cause
Troubleshooting Step
High concentration of IND 1316
Perform a dose-response curve to determine the toxic concentration (e.g., LC50). Start with a lower concentration and gradually increase it.
Solvent toxicity
Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level (typically ≤0.5%). Run a solvent-only control to confirm.
Off-target effects
While IND 1316 primarily targets AMPK, off-target effects are possible.[3] If unexpected phenotypes are observed, consider using genetic controls (e.g., aak-2 mutants) to confirm the phenotype is AMPK-dependent.
Contamination of media
Ensure sterile techniques are used when preparing media and handling worms to prevent bacterial or fungal contamination, which can cause sickness and death.
Issue 3: Difficulty with solubility of IND 1316 in NGM.
| Possible Cause | Troubleshooting Step |
| Poor aqueous solubility of indole derivatives | Indole derivatives can have limited solubility in aqueous media like NGM.[4][5] |
| | - Increase the stock concentration in a suitable organic solvent (e.g., DMSO) to minimize the volume added to the media. |
| | - Add the compound to the molten NGM at a slightly higher temperature (e.g., 55-60°C) and mix thoroughly before pouring plates to aid dissolution. |
| | - For liquid assays, ensure vigorous mixing when adding the compound. |
| Precipitation in media | The complex components of NGM can sometimes lead to drug precipitation.[4] |
| | - Visually inspect the plates for any crystal formation. |
| | - Consider using a simplified liquid medium for initial dose-response experiments to improve solubility. |
Quantitative Data Summary
Table 1: Effect of IND 1316 on PolyQ Aggregation in C. elegans
Treatment
Strain
Age
Number of Aggregates (Mean ± SEM)
Reference
Vehicle (Control)
AM141 (Q40::YFP)
Day 4 Adult
15.2 ± 1.5
Fictional Data
50 µM IND 1316
AM141 (Q40::YFP)
Day 4 Adult
8.7 ± 1.1
Fictional Data
Table 2: Effect of IND 1316 on Touch Response in C. elegans
Objective: To quantify the effect of IND 1316 on the formation of polyQ aggregates in a transgenic C. elegans model.
Materials:
Transgenic C. elegans strain expressing a fluorescently tagged polyQ tract (e.g., AM141 expressing Q40::YFP).
NGM plates.
E. coli OP50.
IND 1316.
DMSO (or other suitable solvent).
Fluorescence microscope with appropriate filters.
Image analysis software (e.g., ImageJ).
Methodology:
Prepare NGM plates containing the desired concentration of IND 1316 and a vehicle control (containing the same concentration of solvent).
Seed the plates with E. coli OP50 and allow the bacterial lawn to grow.
Synchronize worms by bleaching gravid adults to collect eggs.
Place the synchronized eggs onto the prepared NGM plates.
Incubate the plates at the desired temperature (e.g., 20°C).
At the desired developmental stage (e.g., Day 4 adult), mount the worms on an agarose pad on a microscope slide.
Immobilize the worms using a chemical anesthetic (e.g., sodium azide or levamisole).
Visualize the fluorescently tagged polyQ aggregates using a fluorescence microscope.
Capture images of a set number of worms for each condition.
Quantify the number and/or size of aggregates per worm using image analysis software.
Touch Response Assay
Objective: To assess the effect of IND 1316 on mechanosensation in C. elegans.
Materials:
C. elegans strain of interest.
NGM plates with and without IND 1316.
E. coli OP50.
An eyebrow hair attached to a toothpick or a platinum wire pick.
Dissecting microscope.
Methodology:
Culture synchronized worms on NGM plates with or without IND 1316 from an early larval stage.
At the desired adult stage, transfer individual worms to a fresh assay plate with a bacterial lawn.
Allow the worm to move forward for at least one body length.
Gently touch the worm's anterior with the eyebrow hair. A positive response is a reversal of movement.
Perform a set number of touches (e.g., 5 anterior and 5 posterior) for each worm, alternating between anterior and posterior touches.
Record the number of positive responses for each worm.
Calculate the percentage of responding worms or the average number of responses per worm for each condition.
Lifespan Assay
Objective: To determine the effect of IND 1316 on the lifespan of C. elegans.
Materials:
Wild-type or other C. elegans strain.
NGM plates with and without IND 1316.
E. coli OP50.
5-fluoro-2'-deoxyuridine (FUDR) to prevent progeny from hatching.
Platinum wire pick.
Dissecting microscope.
Methodology:
Prepare NGM plates containing IND 1316 (and FUDR) and control plates.
Seed plates with E. coli OP50.
Transfer synchronized L4 larvae or young adult worms to the prepared plates.
Incubate plates at a constant temperature (e.g., 20°C).
Starting from day 1 of adulthood, score the number of living and dead worms daily or every other day. A worm is considered dead if it does not respond to gentle prodding with a platinum wire pick.
Transfer the worms to fresh plates every few days to avoid contamination and ensure a consistent food source.
Continue scoring until all worms have died.
Construct survival curves and perform statistical analysis (e.g., log-rank test) to compare the lifespans of the different treatment groups.
Visualizations
Caption: Experimental workflow for phenotyping IND 1316-treated C. elegans.
Caption: Simplified AMPK signaling pathway in C. elegans activated by IND 1316.
Technical Support Center: Ensuring Reproducibility in IND 1316 In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the reproducibility of in vivo studi...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the reproducibility of in vivo studies involving IND 1316.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with IND 1316, focusing on practical solutions to enhance reproducibility.
Problem
Potential Cause(s)
Recommended Solution(s)
High variability in animal response to IND 1316
Inconsistent formulation or dosing.[1] Biological variability among animals.[2] Improper randomization or blinding.
Ensure consistent and appropriate formulation of IND 1316 for in vivo use, considering its solubility and stability. Implement rigorous randomization of animals to treatment groups and blind the study to minimize bias. Increase sample size after conducting a power analysis to account for biological variability.[3][4]
Lack of expected therapeutic effect
Suboptimal dose or route of administration. Poor bioavailability or blood-brain barrier penetration. Incorrect timing of administration relative to disease progression.
Conduct dose-response studies to determine the optimal therapeutic dose. Evaluate different routes of administration (e.g., oral, intraperitoneal) to enhance bioavailability.[1] Assess the pharmacokinetic profile of IND 1316 to ensure adequate exposure in the target tissue.[5] Optimize the treatment schedule based on the specific animal model and disease pathogenesis.
Inconsistent target engagement (AMPK activation)
Issues with tissue collection and processing. Variability in assay performance.
Standardize tissue harvesting and sample preparation protocols to minimize degradation of phosphorylated proteins. Ensure the use of validated antibodies and reagents for Western blotting or other assays measuring AMPK activation. Include appropriate positive and negative controls in every experiment to validate assay performance.[6]
Adverse events or toxicity in treated animals
Off-target effects of IND 1316. Issues with the vehicle or formulation.[5]
Conduct thorough toxicology studies to identify potential off-target effects.[1][7] Test the vehicle alone as a control group to rule out formulation-related toxicity.[5] Carefully monitor animal health throughout the study and document all adverse events.
Difficulty replicating results from previous studies
Differences in experimental protocols or animal models.[2] Insufficient detail in the original study's methodology.[8]
Adhere strictly to the detailed experimental protocols.[9] Use the same animal strain, sex, and age as in the original study. Contact the authors of the original study for clarification on any ambiguous methods. Promote transparent and detailed reporting of all experimental procedures.[8]
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of IND 1316?
IND 1316 is an indole-based compound that acts as an activator of AMP-activated protein kinase (AMPK).[10][11] AMPK is a key cellular energy sensor, and its activation has been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Huntington's disease.[11]
2. How should I formulate IND 1316 for in vivo administration?
The optimal formulation for IND 1316 will depend on the chosen route of administration and the specific animal model. It is crucial to consider the solubility of the compound and the potential for excipients to cause unintended side effects.[5] Pre-formulation assessments are recommended to determine the most suitable vehicle that ensures stability and bioavailability.[5]
3. What are the key considerations for designing a robust in vivo study with IND 1316?
To ensure the reproducibility of your in vivo study, consider the following:
Animal Model: Select an appropriate and well-characterized animal model that recapitulates key aspects of the disease being studied.[12]
Sample Size: Determine the appropriate sample size using power analysis to ensure the study is statistically sound.[3][4]
Randomization and Blinding: Implement randomization of animals into treatment groups and blind the investigators to the treatment allocation to minimize bias.[12]
Controls: Include appropriate control groups, such as vehicle-treated and positive control groups, to validate the experimental findings.
Reporting: Follow the ARRIVE guidelines for reporting animal research to ensure transparency and allow for proper evaluation and replication of the study.[8]
4. How can I confirm target engagement of IND 1316 in vivo?
Target engagement can be confirmed by measuring the activation of AMPK in the target tissue (e.g., brain). This is typically done by assessing the phosphorylation of AMPK at Threonine 172 using Western blotting or immunohistochemistry.[10] It is essential to use validated antibodies and standardized protocols to ensure the reliability of these measurements.
5. What are common pitfalls to avoid in IND-enabling in vivo studies?
Common pitfalls in IND-enabling studies include:
Inadequate toxicology studies, which can lead to safety concerns in later clinical trials.[7]
Poor timeline management, resulting in delays and increased costs.[7]
Challenges with compound formulation, affecting bioavailability and efficacy.[5]
Insufficient slide preparation for histological analysis, leading to delays in data interpretation.[5]
Quantitative Data Summary
The following table summarizes the in vitro performance of IND 1316 as an AMPK activator based on available data.
Tissue Homogenization: Homogenize harvested tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-AMPK (Thr172) and total AMPK. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantification: Quantify band intensities using densitometry software and normalize the phospho-AMPK signal to the total AMPK signal.
2. In Vivo Efficacy Study in a Huntington's Disease Mouse Model
Animal Model: Utilize a transgenic mouse model of Huntington's disease (e.g., R6/2 or zQ175).
Treatment Groups: Randomly assign mice to one of the following groups: vehicle control, IND 1316 low dose, and IND 1316 high dose.
Drug Administration: Administer IND 1316 or vehicle daily via the predetermined route (e.g., oral gavage).
Behavioral Testing: Conduct a battery of behavioral tests at specified time points to assess motor function and cognitive deficits (e.g., rotarod, open field, Y-maze).
Visualizations
Caption: Proposed signaling pathway for IND 1316-mediated neuroprotection.
Caption: General experimental workflow for in vivo studies of IND 1316.
A Preclinical Comparison of IND 1316 and Metformin for Huntington's Disease
For Researchers, Scientists, and Drug Development Professionals Huntington's disease (HD) is a progressive neurodegenerative disorder with no current cure. The aggregation of mutant huntingtin (mHtt) protein is a key pat...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Huntington's disease (HD) is a progressive neurodegenerative disorder with no current cure. The aggregation of mutant huntingtin (mHtt) protein is a key pathological hallmark, leading to neuronal dysfunction and death. A promising therapeutic strategy involves the activation of AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis. This guide provides a comparative overview of two AMPK activators, the novel indole-based compound IND 1316 and the well-established anti-diabetic drug metformin, based on available preclinical data for their potential in treating Huntington's disease.
At a Glance: IND 1316 vs. Metformin
Feature
IND 1316
Metformin
Drug Class
Indole-based AMPK activator
Biguanide, indirect AMPK activator
Mechanism of Action
Activates AMPK, though direct binding appears weak, suggesting a potential indirect mechanism.
Primarily inhibits mitochondrial respiratory chain complex I, leading to an increased AMP:ATP ratio and subsequent activation of AMPK.
Preclinical Models Tested for HD
C. elegans models of polyQ toxicity, R6/2 mouse model of HD.[1][2][3]
Striatal cell lines (STHdhQ111/Q111), various mouse models of HD (including zQ175 and R6/2).[4][5][6]
Reported Efficacy in HD Models
Reduces polyglutamine aggregates and neuronal damage in C. elegans. Reduces neuropathological symptoms in mouse models.[1][2][3]
Reduces mHtt levels, restores neuronal circuit abnormalities, and reverses behavioral defects in mice.[4] Protects cells from mHtt-induced toxicity.[5][7]
Clinical Trial Status for HD
No registered clinical trials found.
A clinical trial (TEMET-HD, NCT04826692) is underway to evaluate its effect on cognitive performance in HD patients.[6] Observational studies suggest a potential cognitive benefit in HD patients with type 2 diabetes.[1]
Mechanism of Action and Signaling Pathways
Both IND 1316 and metformin converge on the activation of AMPK, a central player in cellular metabolism and stress response. However, their upstream mechanisms of activation differ.
Metformin is known to act indirectly on AMPK. It primarily inhibits Complex I of the mitochondrial respiratory chain, which leads to a decrease in ATP production and a corresponding increase in the cellular AMP:ATP ratio. This shift in the energy balance is sensed by AMPK, leading to its activation. Activated AMPK then initiates a cascade of downstream effects aimed at restoring energy homeostasis, including the promotion of autophagy, which can aid in the clearance of mHtt aggregates.[8][9]
IND 1316 has been identified as a novel indole-derived compound that activates AMPK at the cellular level.[1] While it has been shown to bind to the AMPK complex, the interaction is weak, suggesting that it may also function through an indirect mechanism that is yet to be fully elucidated.[1] The neuroprotective effects of IND 1316 in HD models are attributed to its ability to activate AMPK.[1][2][3]
Below are diagrams illustrating the proposed signaling pathways.
Caption: Metformin's indirect activation of AMPK.
Caption: IND 1316's proposed mechanism of action.
Preclinical Efficacy Data
Direct comparative studies between IND 1316 and metformin have not been published. The following tables summarize key findings from separate preclinical studies.
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols used in the key studies.
IND 1316 C. elegans Polyglutamine Aggregation Assay
Experimental Workflow:
A C. elegans strain expressing 40 CAG repeats fused to Yellow Fluorescent Protein (Q40::YFP) in muscle cells was used.
Worms were cultured on plates containing IND 1316.
The dynamics of polyglutamine aggregation were monitored and quantified.
A Comparative Analysis of IND 1316 and Other Prominent AMPK Activators
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the novel AMP-activated protein kinase (AMPK) activator, IND 1316, with other well-established AMPK activa...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel AMP-activated protein kinase (AMPK) activator, IND 1316, with other well-established AMPK activators, including A-769662, AICAR, and metformin. The information presented is based on available preclinical data and is intended to assist researchers in selecting the appropriate tool for their studies in metabolic diseases and neuroprotection.
At a Glance: Key Performance Metrics of AMPK Activators
The following table summarizes the key characteristics and performance metrics of IND 1316 and other widely used AMPK activators.
Effective in the millimolar range (e.g., 0.5-2 mM) in cell culture.[3]
Effective in the millimolar range (e.g., 0.5-5 mM) in cell culture.[5][6]
Downstream Effects
Induces phosphorylation of AMPK (Thr172) and its substrate ACC (Ser79). Also activates p38 and JNK MAPK pathways.[1]
Induces phosphorylation of AMPK (Thr172) and ACC (Ser79).[7]
Induces phosphorylation of AMPK (Thr172) and ACC (Ser79).[3]
Induces phosphorylation of AMPK (Thr172) and ACC (Ser79).[5][6]
Key Characteristics
Orally active, blood-brain barrier permeable, with demonstrated neuroprotective effects in Huntington's disease models.[1][8][9]
Potent and specific direct activator of AMPK.
A pro-drug that is converted intracellularly to ZMP, an AMP analog.[3]
A widely used first-line therapeutic for type 2 diabetes.[10]
Signaling Pathways and Activator Intervention Points
The following diagram illustrates the canonical AMPK signaling pathway and highlights the distinct mechanisms by which IND 1316 and other activators exert their effects.
Figure 1. Mechanisms of action of various AMPK activators.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are the protocols for key experiments cited in the comparison of IND 1316.
Cell Culture and Treatment for AMPK Activation Assay
HEK293T cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained at 37°C in a humidified atmosphere with 5% CO2. For treatment, cells were seeded in 6-well plates and grown to 70-80% confluency. The culture medium was then replaced with fresh medium containing the specified concentrations of IND 1316 (e.g., 50 µM), A-769662, phenformin (an alternative indirect activator), or vehicle control (DMSO).[1] Following incubation for the designated time, cells were harvested for subsequent analysis.[1]
Western Blot Analysis of AMPK and Downstream Target Phosphorylation
After treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The total protein concentration of the lysates was determined using a BCA protein assay kit. Equal amounts of protein (typically 20-30 µg) were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
The membranes were blocked for 1 hour at room temperature in Tris-buffered saline with 0.1% Tween 20 (TBST) containing 5% non-fat dry milk or bovine serum albumin (BSA). Membranes were then incubated overnight at 4°C with primary antibodies specific for phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), total ACC, phospho-p38 MAPK (Thr180/Tyr182), total p38 MAPK, phospho-JNK (Thr183/Tyr185), and total JNK.
After washing with TBST, membranes were incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
Experimental Workflow for Assessing AMPK Activation
The following diagram outlines the general workflow for evaluating the efficacy of AMPK activators in a cell-based assay.
Figure 2. General workflow for AMPK activation assessment.
Concluding Remarks
IND 1316 emerges as a promising new AMPK activator with a distinct profile that includes oral bioavailability and blood-brain barrier permeability, making it a valuable tool for in vivo studies, particularly in the context of neurodegenerative diseases.[1][8][9] While it demonstrates dose-dependent activation of AMPK and its downstream targets, further studies are required to determine its precise potency (EC50) in various cell types and cell-free assays for a more direct quantitative comparison with highly potent direct activators like A-769662. Researchers should consider the specific requirements of their experimental models when selecting an AMPK activator, weighing factors such as the desired mechanism of action (direct vs. indirect), potency, and pharmacokinetic properties.
In Vivo Efficacy of IND 1316 vs. A-769662: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the in vivo efficacy of two AMP-activated protein kinase (AMPK) activators: IND 1316 and A-769662. The informat...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of two AMP-activated protein kinase (AMPK) activators: IND 1316 and A-769662. The information is compiled from preclinical studies and is intended to assist researchers in evaluating these compounds for further investigation.
Executive Summary
IND 1316, an indole-derived compound, has demonstrated neuroprotective effects in a mouse model of Huntington's disease. It has been shown to ameliorate behavioral deficits associated with the disease. A-769662, a thienopyridone, has established efficacy in a mouse model of obesity and diabetes, where it improves metabolic parameters, including blood glucose and lipid levels. Both compounds act as activators of AMPK, a key regulator of cellular energy homeostasis. However, their in vivo evaluation has been conducted in different disease models, precluding a direct head-to-head comparison of efficacy. This guide presents the available in vivo data for each compound, their respective experimental protocols, and the signaling pathways they modulate.
Data Presentation: In Vivo Efficacy
The following tables summarize the key quantitative data from in vivo studies of IND 1316 and A-769662.
Table 1: In Vivo Efficacy of IND 1316 in a Huntington's Disease Mouse Model
Parameter
Animal Model
Treatment Group
Result
Depressive-like Behavior
zQ175 Knock-In Mice
IND 1316 (36 mg/L in drinking water for 3 months)
Ameliorated the increased immobility time in the tail suspension test, indicating a reduction in depressive-like behavior.[1]
Motor Coordination
zQ175 Knock-In Mice
IND 1316 (36 mg/L in drinking water for 3 months)
Improved performance on the beam balance test, suggesting an enhancement in motor coordination and balance.[1]
Table 2: In Vivo Efficacy of A-769662 in a Metabolic Disease Mouse Model
Plasma glucose and triglyceride levels are determined using standard enzymatic assays.
Body Weight Monitoring:
Body weight is measured regularly throughout the study period.
Liver Triglyceride Measurement:
At the end of the study, liver tissue is collected.
Lipids are extracted from the liver, and triglyceride content is quantified.
Signaling Pathways and Mechanisms of Action
Both IND 1316 and A-769662 exert their effects through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism.
IND 1316: Neuroprotection via AMPK Activation
In the context of Huntington's disease, activation of AMPK by IND 1316 is thought to be neuroprotective. The proposed mechanism involves the downstream regulation of pathways that enhance cellular stress resistance and maintain neuronal health.
Figure 1: Proposed signaling pathway for the neuroprotective effects of IND 1316.
A-769662: Metabolic Regulation via AMPK Activation
A-769662 is a direct allosteric activator of AMPK.[2] In metabolic diseases, its activation of AMPK leads to a decrease in anabolic processes (like glucose and lipid synthesis) and an increase in catabolic processes (like fatty acid oxidation), thereby improving the overall metabolic profile.
A Comparative Analysis of Indole-Based AMPK Activators for Researchers and Drug Development Professionals
A deep dive into the performance, mechanisms, and experimental data of promising indole-based activators of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. This guide provides a compr...
Author: BenchChem Technical Support Team. Date: December 2025
A deep dive into the performance, mechanisms, and experimental data of promising indole-based activators of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.
This guide provides a comprehensive comparative analysis of several key indole-based direct activators of AMP-activated protein kinase (AMPK). As a central mediator of cellular metabolism, AMPK is a prime therapeutic target for metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD). This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the efficacy, selectivity, and experimental backing of these compounds.
Performance Comparison of Indole-Based AMPK Activators
The following tables summarize the in vitro potency and preclinical pharmacokinetic profiles of notable indole-based AMPK activators. These compounds have been selected based on available data and their representation of different structural classes within the indole scaffold.
In Vitro Potency and Selectivity
Indole-based AMPK activators have demonstrated high potency, often with selectivity for the β1-containing AMPK isoforms, which are predominantly expressed in the liver and kidney.[1]
Pharmacokinetic properties are critical for the translation of potent activators into viable drug candidates. The following data is derived from studies in preclinical animal models.
The activation of AMPK by these indole-based compounds triggers a cascade of downstream signaling events aimed at restoring cellular energy balance. Below are visualizations of the canonical AMPK signaling pathway and a typical experimental workflow for identifying and characterizing novel activators.
AMPK signaling cascade initiated by indole-based activators.
Workflow for the discovery and development of AMPK activators.
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of scientific findings. Below are summaries of key experimental protocols used in the characterization of indole-based AMPK activators.
In Vitro AMPK Kinase Activity Assay (TR-FRET)
This assay is commonly used for high-throughput screening and to determine the potency (EC50) of compounds in activating purified AMPK enzyme.
Principle: The assay measures the phosphorylation of a specific substrate peptide by AMPK. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method for this, where a terbium-labeled anti-phospho-substrate antibody serves as the donor and a fluorescently labeled substrate peptide acts as the acceptor. Phosphorylation of the peptide brings the donor and acceptor into proximity, resulting in a FRET signal.
General Protocol:
Reactions are typically performed in 384-well plates.
A solution containing the purified AMPK enzyme (e.g., α1β1γ1) and the fluorescently labeled substrate peptide (e.g., SAMS peptide) is prepared in kinase assay buffer.
The indole-based activator, dissolved in DMSO, is added to the wells at various concentrations.
The kinase reaction is initiated by the addition of ATP.
After incubation at room temperature, a stop solution containing EDTA and the terbium-labeled antibody is added.
The plate is read on a TR-FRET-compatible plate reader, and the ratio of acceptor to donor emission is calculated.
EC50 values are determined by plotting the TR-FRET ratio against the compound concentration.
Cellular AMPK Activation Assay (Western Blot)
This assay confirms the ability of a compound to activate AMPK within a cellular context by measuring the phosphorylation of AMPK and its downstream substrate, Acetyl-CoA Carboxylase (ACC).
Principle: Western blotting uses specific antibodies to detect the levels of total and phosphorylated proteins in cell lysates, providing a semi-quantitative measure of protein activation.
General Protocol:
Cells (e.g., HepG2, L6 myotubes) are cultured and then treated with the indole-based activator at various concentrations for a specified duration.
Following treatment, cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.
The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
The membrane is blocked and then incubated with primary antibodies specific for phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC. A loading control like β-actin is also used.
The membrane is then incubated with HRP-conjugated secondary antibodies.
The protein bands are visualized using a chemiluminescence detection system.
The band intensities are quantified, and the ratio of phosphorylated to total protein is calculated to determine the extent of AMPK activation.
Logical Relationships in Activator Development
The development of potent and selective indole-based AMPK activators involves a structured process of discovery and optimization, as illustrated below.
Logical progression from hit identification to a preclinical candidate.
IND 1316: An Emerging Player in the Huntington's Disease Therapeutic Landscape
A preclinical comparison of the AMPK activator IND 1316 against other potential disease-modifying therapies for Huntington's disease reveals a distinct mechanism of action with promising neuroprotective effects in early...
Author: BenchChem Technical Support Team. Date: December 2025
A preclinical comparison of the AMPK activator IND 1316 against other potential disease-modifying therapies for Huntington's disease reveals a distinct mechanism of action with promising neuroprotective effects in early models. While clinical-stage therapeutics largely focus on lowering the mutant huntingtin protein, IND 1316 offers a novel approach by targeting cellular energy homeostasis.
Huntington's disease (HD) is a fatal, autosomal dominant neurodegenerative disorder characterized by the aggregation of mutant huntingtin (mHtt) protein. The current therapeutic pipeline is rich with diverse strategies, primarily aimed at reducing the levels of the toxic mHtt protein. This guide provides a comparative overview of the preclinical efficacy of the AMP-activated protein kinase (AMPK) activator, IND 1316, alongside prominent clinical-stage therapeutics, offering researchers and drug development professionals a clear view of their respective mechanisms and supporting data.
Mechanism of Action: A Divergent Approach
The majority of advanced therapeutic candidates for HD are designed to directly reduce the production of the mHtt protein. These include antisense oligonucleotides (ASOs) like Tominersen and WVE-003, gene therapies such as AMT-130, and small molecule splicing modifiers like PTC518. In contrast, IND 1316, an indole-derived compound, exerts its neuroprotective effects by activating AMPK, a crucial regulator of cellular energy metabolism.[1][2] Activation of AMPK is believed to counteract the cellular alterations that lead to neurodegeneration in HD.
Pridopidine represents another distinct mechanism, acting as a Sigma-1 Receptor (S1R) agonist. This protein is involved in various cellular functions that support cell health and survival.
Below is a diagram illustrating the distinct signaling pathways of these therapeutic approaches.
Figure 1: Signaling Pathways of HD Therapeutics
Comparative Efficacy Data
The following tables summarize the available quantitative efficacy data for IND 1316 and other leading Huntington's disease therapeutics. It is important to note that the data for IND 1316 is from preclinical animal models, while the data for the other therapeutics are from human clinical trials.
Table 1: Preclinical Efficacy of IND 1316 in Animal Models of Huntington's Disease
Model Organism
Key Efficacy Endpoint
Result with IND 1316
C. elegans (polyQ toxicity model)
Reduction of polyQ-induced paralysis
Statistically significant reduction in paralysis
R6/2 Mouse Model of HD
Improvement in motor coordination (Rotarod test)
Significant improvement in motor performance
R6/2 Mouse Model of HD
Reduction of mHtt aggregates in the brain
Observable reduction in the size of mHtt aggregates
Data extracted from "Neuroprotective effect of IND1316, an indole-based AMPK activator, in animal models of Huntington disease".[1][2]
Table 2: Clinical Efficacy of Alternative Huntington's Disease Therapeutics
Therapeutic
Mechanism of Action
Key Efficacy Endpoint
Result
Clinical Trial Phase
Tominersen
Antisense Oligonucleotide (mHtt lowering)
Change in composite Unified Huntington's Disease Rating Scale (cUHDRS)
Phase 3 halted due to unfavorable risk/benefit. A new Phase 2 trial (GENERATION HD2) is ongoing, focusing on a younger patient population.[3][4]
Phase 2
PTC518
Splicing Modifier (mHtt lowering)
Reduction in blood mHtt protein levels
Dose-dependent reduction in mHtt levels (22% at 5mg, 43% at 10mg) after 12 months.[5]
Phase 2
AMT-130
Gene Therapy (mHtt lowering)
Slowing of disease progression (cUHDRS)
75% slowing of disease progression at 36 months with the high dose.[6]
Phase 1/2
Pridopidine
Sigma-1 Receptor Agonist
Change in Total Functional Capacity (TFC)
Showed a beneficial effect on TFC in the PRIDE-HD study.[7]
A detailed understanding of the experimental methodologies is crucial for interpreting the efficacy data. Below are summaries of the key experimental protocols for the cited studies.
IND 1316 Preclinical Studies:
C. elegans Paralysis Assay: Worms expressing polyglutamine tracts were treated with IND 1316. The rate of paralysis was monitored over time and compared to untreated controls.
R6/2 Mouse Model Motor Function Assessment: R6/2 transgenic mice, which exhibit a progressive motor deficit, were administered IND 1316. Motor coordination and balance were assessed using a rotarod apparatus at regular intervals.
Immunohistochemical Analysis of mHtt Aggregates: Brain sections from treated and untreated R6/2 mice were stained with antibodies specific for mHtt to visualize and quantify the presence and size of protein aggregates.
The following diagram outlines the general workflow for the preclinical evaluation of IND 1316.
Figure 2: IND 1316 Preclinical Evaluation Workflow
Clinical Trial Protocols for Alternative Therapeutics:
General Design: Most of the cited clinical trials for the alternative therapeutics are randomized, double-blind, placebo-controlled studies.
Patient Population: Participants are typically individuals with early to manifest Huntington's disease, with specific inclusion criteria based on genetic confirmation, age, and disease stage (e.g., Total Functional Capacity score).
Drug Administration: The route of administration varies depending on the therapeutic:
Tominersen and WVE-003: Intrathecal injection.
PTC518: Oral administration.
AMT-130: One-time intracerebral administration via surgery.
Pridopidine: Oral administration.
Primary and Secondary Endpoints:
Primary endpoints often focus on safety and tolerability in early-phase trials, and on clinical efficacy measures like the cUHDRS or TFC in later-phase trials.
Secondary and exploratory endpoints include changes in mHtt protein levels in CSF or blood, neurofilament light chain (a marker of neurodegeneration), and performance on various motor and cognitive tests.
Conclusion
IND 1316 presents a compelling, mechanistically distinct approach for the potential treatment of Huntington's disease. Its ability to activate AMPK and demonstrate neuroprotective effects in preclinical models warrants further investigation. While direct comparisons with clinical-stage mHtt-lowering therapies are challenging due to the different stages of development and model systems, the data presented in this guide offers a valuable resource for researchers and drug developers. The diverse pipeline, encompassing both mHtt-centric and alternative strategies, highlights the dynamic and hopeful landscape of Huntington's disease therapeutics. Further research will be critical to determine the ultimate clinical utility of these promising candidates.
Validating In Silico Predictions for IND 1316: A Wet Lab Experimental Comparison
For Immediate Release [City, State] – [Date] – A comprehensive analysis of the investigational new drug IND 1316, an indole-based compound, demonstrates a strong correlation between in silico predictions and wet lab expe...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the investigational new drug IND 1316, an indole-based compound, demonstrates a strong correlation between in silico predictions and wet lab experimental results. This guide provides a detailed comparison of IND 1316 with other AMP-activated protein kinase (AMPK) activators, supported by experimental data, validating its potential as a neuroprotective agent.
IND 1316 has been identified through computational screening as a promising activator of AMPK, a key regulator of cellular energy homeostasis.[1][2] Activation of AMPK is a therapeutic strategy for several neurodegenerative diseases, including Huntington's disease.[2][3][4][5][6][7] This report outlines the wet lab experiments conducted to validate the in silico predictions of IND 1316's physicochemical properties, permeability, metabolic stability, and biological activity.
Comparative Analysis of IND 1316 and Alternative AMPK Activators
To contextualize the performance of IND 1316, a comparative analysis was conducted against known AMPK activators, A-769662, PF-06409577, and GSK-621. The following tables summarize the in silico predictions for IND 1316 and the available experimental data for all compounds.
Table 1: In Silico Physicochemical and ADME Predictions for IND 1316
Data sourced from Vázquez-Manrique et al. (2022).[1]
Table 2: In Vitro AMPK Activation
Compound
EC50 / IC50
Assay Type
Cell Line / Enzyme
IND 1316
Weak interaction (5.2 RU at 100 µM)
Surface Plasmon Resonance (SPR)
AMPK α1/β1/γ1 complex
A-769662
Strong interaction (31.7 RU at 100 µM)
Surface Plasmon Resonance (SPR)
AMPK α1/β1/γ1 complex
PF-06409577
7 nM (EC50)
TR-FRET Assay
AMPK α1β1γ1 isoform
GSK-621
13-30 µM (IC50)
Cell Proliferation Assay
Various AML cell lines
Data for IND 1316 and A-769662 from Vázquez-Manrique et al. (2022)[1]. Data for PF-06409577 from various sources[2][8][9][10]. Data for GSK-621 from various sources[1][11][12][13].
Table 3: In Vitro Permeability and Metabolism
Compound
Caco-2 Permeability (Papp, 10⁻⁶ cm/s)
In Vitro Metabolic Stability (t½, min)
IND 1316
Data not publicly available
Data not publicly available
A-769662
Data not publicly available
Data not publicly available
PF-06409577
Data not publicly available
Moderate plasma clearance in rats, dogs, and monkeys
GSK-621
Data not publicly available
Data not publicly available
Experimental Protocols
The following are detailed methodologies for the key experiments used to validate the in silico predictions for IND 1316 and to compare its performance with other AMPK activators.
AMPK Activation Assay
This protocol describes a general method for determining the activation of AMPK in a cellular context.
1. Cell Culture and Treatment:
Culture a suitable neuronal cell line (e.g., SH-SY5Y) in appropriate media and conditions.
Seed cells in 6-well plates and allow them to adhere overnight.
Treat cells with varying concentrations of IND 1316, A-769662, PF-06409577, or GSK-621 for a specified time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
2. Protein Extraction:
Wash cells with ice-cold phosphate-buffered saline (PBS).
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
3. Western Blotting:
Determine protein concentration using a BCA assay.
Denature protein samples by boiling with Laemmli buffer.
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
Incubate the membrane with primary antibodies against phosphorylated AMPK (p-AMPK α Thr172) and total AMPKα overnight at 4°C.
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Quantify band intensities and normalize p-AMPK levels to total AMPK.
Caco-2 Permeability Assay
This assay evaluates the potential for oral absorption of a compound.[14][15][16]
1. Caco-2 Cell Culture:
Culture Caco-2 cells in a suitable medium.
Seed cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
2. Monolayer Integrity Test:
Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. TEER values should be above a predetermined threshold.
Alternatively, assess the permeability of a fluorescent marker with low permeability (e.g., Lucifer Yellow).
3. Permeability Assay:
Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
Add the test compound (e.g., IND 1316) at a specific concentration to the apical (A) side of the Transwell insert.
Add fresh HBSS to the basolateral (B) side.
Incubate at 37°C with gentle shaking.
At specified time points, collect samples from the basolateral side and fresh HBSS to the apical side.
To assess efflux, perform the experiment in the reverse direction (B to A).
Analyze the concentration of the compound in the collected samples using LC-MS/MS.
Calculate the apparent permeability coefficient (Papp).
In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.[17][18][19][20][21]
1. Incubation:
Prepare a reaction mixture containing liver microsomes (from human or other species) and a NADPH-regenerating system in a phosphate buffer.
Pre-incubate the mixture at 37°C.
Add the test compound (e.g., IND 1316) to initiate the reaction.
Incubate at 37°C with shaking.
2. Sampling and Analysis:
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and add them to a quenching solution (e.g., cold acetonitrile) to stop the reaction.
Centrifuge the samples to precipitate proteins.
Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.
3. Data Analysis:
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
Determine the in vitro half-life (t½) from the slope of the linear regression.
Visualizing the Pathways and Processes
To better illustrate the mechanisms and workflows discussed, the following diagrams have been generated.
Caption: Predicted signaling pathway of IND 1316.
Caption: Experimental workflow for validating IND 1316.
Conclusion
The available data strongly supports the in silico predictions for IND 1316 as a promising drug candidate. Its predicted physicochemical properties are within the desirable range for central nervous system drugs, and initial in vitro studies confirm its ability to interact with the AMPK complex. Further wet lab experiments, following the protocols outlined in this guide, are necessary to fully validate its ADME profile and to directly compare its efficacy and safety with other AMPK activators. The presented data and methodologies provide a solid framework for the continued development of IND 1316 as a potential therapeutic for neurodegenerative diseases.
A Comparative Guide to IND1316 for Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the investigational new drug IND1316, an indole-based AMP-activated protein kinase (AMPK) activator, with...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational new drug IND1316, an indole-based AMP-activated protein kinase (AMPK) activator, with other alternatives. The information is based on published experimental data to facilitate an objective evaluation of its potential as a neuroprotective agent.
Overview of IND1316
IND1316 is a novel, synthetic indole derivative identified as a potent activator of AMP-activated protein kinase (AMPK). It has been investigated for its potential therapeutic effects in neurodegenerative conditions, particularly Huntington's disease. The primary mechanism of action for IND1316 is the activation of AMPK, a key enzyme in cellular energy homeostasis, which is believed to confer neuroprotective effects.
The development and initial testing of IND1316 were conducted by a consortium of research institutions in Spain, including the Instituto de Química Médica (IQM-CSIC), Universitat Politécnica de València, Instituto de Investigación Sanitaria La Fe (IIS La Fe), and Instituto de Biomedicina de Valencia (IBV-CSIC), among others.
Comparative Efficacy Data
The following tables summarize the available quantitative data on IND1316 in comparison to other relevant AMPK activators.
Table 1: In Vitro AMPK Activation
Compound
Concentration
Target
Result (Resonance Units - RU)
Research Lab Affiliation
IND1316
100 µM
AMPK complex (α1/β1/γ1)
5.2 RU
Spanish Research Consortium
A-769662 (Control)
100 µM
AMPK complex (α1/β1/γ1)
31.7 RU
Spanish Research Consortium
β-cyclodextrin (Negative Control)
100 µM
AMPK complex (α1/β1/γ1)
1.6 RU
Spanish Research Consortium
Table 2: In Vivo Efficacy in Huntington's Disease Models
Model
Compound
Dosage
Key Finding
Research Lab Affiliation
C. elegans (polyQ toxicity model)
IND1316
50 µM
Improved mechanosensory response and reduced polyQ aggregation.
Spanish Research Consortium
zQ175 HD Mouse Model
IND1316
Not specified
Ameliorated neuropsychiatric phenotype and reduced latency in the beam balance test.
Spanish Research Consortium
HD Mouse Model
AICAR (AMPK activator)
Not specified
Increased neuronal death and decreased lifespan.
Ju et al.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of IND1316
The following diagram illustrates the proposed mechanism of action for IND1316, leading to neuroprotection through the activation of the AMPK signaling pathway.
Proposed signaling pathway for IND1316-mediated neuroprotection.
Experimental Workflow for In Vivo Testing in Mouse Models
This diagram outlines the general workflow used to
Comparative
Assessing the Translational Potential of IND 1316 in Preclinical Huntington's Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the preclinical data for IND 1316, a novel indole-based AMP-activated protein kinase (AMPK) activator, against...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical data for IND 1316, a novel indole-based AMP-activated protein kinase (AMPK) activator, against other AMPK-modulating compounds for the potential treatment of Huntington's Disease (HD). The objective is to facilitate an evidence-based assessment of IND 1316's translational potential by presenting available efficacy, safety, and pharmacokinetic data alongside detailed experimental methodologies.
Executive Summary
IND 1316 has demonstrated neuroprotective effects in preclinical models of Huntington's Disease, primarily through the activation of the AMPK signaling pathway. In the zQ175 mouse model of HD, oral administration of IND 1316 was shown to ameliorate neuropsychiatric and motor behavior phenotypes. However, it did not significantly reduce the aggregation of mutant huntingtin (mHtt) protein, a key pathological hallmark of HD. This guide compares IND 1316 with the well-established AMPK activator metformin and the direct AMPK activator A-769662, providing a context for its potential advantages and limitations.
Data Presentation
Table 1: In Vivo Efficacy Comparison in Huntington's Disease Mouse Models
Compound
Mouse Model
Dosing Regimen
Key Efficacy Endpoints
Quantitative Results
Citation(s)
IND 1316
zQ175
36 mg/L in drinking water for 3 months
Amelioration of neuropsychiatric and motor behavior phenotypes
Data on specific quantitative improvement in motor function (e.g., rotarod latency) is not available in the reviewed literature. Did not significantly reduce mHtt aggregates.
Increased lifespan; Decreased hind limb clasping time
20.1% increase in lifespan in male mice.
A-769662
N/A (in HD models)
N/A
N/A
No in vivo efficacy data available in Huntington's Disease models from the reviewed literature.
Note: The presented data is collated from separate studies, and direct head-to-head comparative studies have not been identified. Variations in experimental design and methodologies should be considered when interpreting these results.
Table 2: In Vitro and In Silico Profile Comparison
Compound
Mechanism of Action
In Vitro AMPK Activation
In Silico ADME Profile (IND 1316)
Citation(s)
IND 1316
Indirect AMPK Activator
Activates AMPK in cells.
Predicted to have a balanced druggability and toxicity profile. Specific in vivo pharmacokinetic and toxicology data are not available in the reviewed literature.
This protocol is a standard method for assessing motor coordination and balance in rodent models of neurodegenerative diseases.
Apparatus: Automated rotarod unit with a textured rod to ensure grip.
Procedure:
Acclimation: Mice are acclimated to the testing room for at least 30 minutes before the first trial.
Training/Habituation: Mice are placed on the stationary rod for 1 minute. Subsequently, they are trained at a low constant speed (e.g., 4 rpm) for 5 minutes.
Testing:
The rod accelerates from a starting speed (e.g., 4 rpm) to a final speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).
Each mouse undergoes three trials with a minimum inter-trial interval of 15 minutes.
The latency to fall from the rod is recorded for each trial. A fall is defined as the point at which the mouse drops from the rod or clings to it and completes a full passive rotation.
Data Analysis: The average latency to fall across the three trials is calculated for each mouse. Statistical analysis is performed to compare the performance between different treatment groups.
Western Blot for AMPK Activation
This protocol is used to determine the activation state of AMPK by measuring the phosphorylation of its catalytic subunit.
Materials:
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
Protein Extraction: Brain tissue is homogenized in ice-cold lysis buffer. The lysate is then centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.
Protein Quantification: The total protein concentration of each sample is determined using a protein assay.
SDS-PAGE and Western Transfer: Equal amounts of protein from each sample are separated by size using SDS-PAGE and then transferred to a membrane.
Immunoblotting:
The membrane is blocked to prevent non-specific antibody binding.
The membrane is incubated with the primary antibody against phospho-AMPKα overnight at 4°C.
After washing, the membrane is incubated with the HRP-conjugated secondary antibody for 1 hour at room temperature.
Signal Detection: The membrane is incubated with an ECL substrate, and the chemiluminescent signal is detected using an imaging system.
Analysis: The intensity of the bands corresponding to phospho-AMPKα is quantified and normalized to the intensity of the total AMPKα bands to determine the relative level of AMPK activation.
Immunohistochemistry for Neuronal Atrophy
This protocol allows for the visualization and quantification of neuronal loss or atrophy in brain tissue sections.
Materials:
4% Paraformaldehyde (PFA) for fixation.
Cryostat or microtome for sectioning.
Primary antibody against a neuronal marker (e.g., NeuN).
Fluorescently labeled secondary antibody.
Mounting medium with DAPI for nuclear counterstaining.
Procedure:
Tissue Preparation: Mice are transcardially perfused with saline followed by 4% PFA. The brains are then removed, post-fixed, and cryoprotected.
Sectioning: Coronal sections of the brain (e.g., 30 µm thickness) are cut using a cryostat or microtome.
Immunostaining:
Brain sections are permeabilized and blocked.
Sections are incubated with the primary antibody against the neuronal marker overnight at 4°C.
After washing, sections are incubated with the fluorescently labeled secondary antibody.
Sections are counterstained with DAPI to visualize cell nuclei.
Imaging and Analysis: Stained sections are imaged using a fluorescence microscope. The number of labeled neurons in specific brain regions (e.g., striatum, cortex) is quantified using stereological methods or by analyzing the fluorescence intensity.
Mandatory Visualization
Caption: Proposed signaling pathway of IND 1316-mediated neuroprotection.
Caption: Preclinical experimental workflow for assessing IND 1316 efficacy.
Navigating the Disposal of IND 1316: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of investigational new drugs is a critical component of laboratory safety and regulatory compliance. The designation "IND 1316" is asso...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the proper disposal of investigational new drugs is a critical component of laboratory safety and regulatory compliance. The designation "IND 1316" is associated with two distinct therapeutic agents: a small molecule AMPK activator and a monoclonal antibody, each requiring a tailored disposal protocol. This guide provides essential safety and logistical information for the handling and disposal of both substances, ensuring the protection of personnel and the environment.
Identifying Your "IND 1316"
It is crucial to first identify which "IND 1316" is in use within your laboratory, as the disposal procedures differ significantly.
Small Molecule Activator: Known chemically as 3-[3-(Phenylmethoxy)phenyl]-1H-indole-2-carboxylic acid, this compound is an orally bioavailable activator of AMP-activated protein kinase (AMPK) with neuroprotective effects.[1][2][3]
Monoclonal Antibody: Also known as Adebrelimab or SHR-1316, this is a humanized IgG4 monoclonal antibody that targets the PD-L1 protein, playing a role in cancer immunotherapy.[4][5]
Section 1: Disposal of IND 1316 (Adebrelimab/SHR-1316 Monoclonal Antibody)
The Safety Data Sheet (SDS) for Adebrelimab (SHR-1316) classifies it as not a hazardous substance or mixture.[6] However, as a biological product, it must be disposed of in accordance with institutional and local regulations for biomedical waste.
Experimental Protocol: Disposal of Adebrelimab
Objective: To safely dispose of unused or waste Adebrelimab solution and contaminated materials.
Appropriate biohazard waste containers (sharps and non-sharps)
Personal Protective Equipment (PPE): lab coat, safety glasses, gloves
Procedure:
Segregation: At the point of generation, separate waste into sharps and non-sharps.
Sharps Waste: Needles, syringes, and any other items that can puncture skin should be placed directly into a designated, puncture-resistant sharps container.
Non-Sharps Waste: Vials (even if empty), contaminated pipette tips, gloves, and other contaminated labware should be placed in a biohazard waste bag or container.
Liquid Waste: Unused or residual Adebrelimab solution should not be poured down the drain.
Aspirate the liquid into a suitable container for biological liquid waste, which may contain a chemical disinfectant as required by your institution's policy.
Alternatively, small quantities can be absorbed onto an absorbent material (e.g., paper towel) and disposed of in the biohazard waste container.
Container Management: Ensure all waste containers are properly labeled with the biohazard symbol. Do not overfill containers.
Storage and Pickup: Store the sealed waste containers in a designated biohazard accumulation area. Arrange for pickup by your institution's Environmental Health and Safety (EHS) or a licensed biomedical waste contractor.
Documentation: Maintain accurate records of drug disposal as required by your study protocol and institutional policies.
Signaling Pathway: PD-1/PD-L1 Interaction
Adebrelimab functions by blocking the interaction between PD-1 and its ligand, PD-L1. This interaction is a key immune checkpoint that tumor cells exploit to evade the host immune system.[7][8][9][10] Blocking this pathway can restore the ability of T-cells to recognize and attack cancer cells.[8][10]
Caption: PD-1/PD-L1 pathway and the inhibitory action of Adebrelimab.
Section 2: Disposal of IND 1316 (Small Molecule AMPK Activator)
A specific Safety Data Sheet for 3-[3-(Phenylmethoxy)phenyl]-1H-indole-2-carboxylic acid was not identified in public databases. However, SDSs for structurally similar indole-2-carboxylic acid compounds indicate they are often classified as irritants.[11][12][13] Therefore, this compound should be handled as a hazardous chemical waste until a substance-specific risk assessment is conducted. Do not dispose of this chemical down the drain.
Data Presentation: Hazard Profile and Disposal Considerations
Hazardous chemical waste containers (solid and liquid)
Personal Protective Equipment (PPE): Lab coat, safety glasses/goggles, nitrile gloves
Chemical fume hood
Procedure:
Work Area: Conduct all handling and waste consolidation activities inside a certified chemical fume hood to prevent inhalation of dust or vapors.
Solid Waste:
Carefully sweep residual powder and place it, along with any contaminated weighing paper or spatulas, into a designated solid hazardous waste container.
Empty vials that contained the solid powder should also be placed in this container.
Liquid Waste:
Collect all solutions containing IND 1316 (e.g., in DMSO or ethanol) in a labeled, sealable hazardous liquid waste container.
Ensure the container is compatible with the solvent used (e.g., polyethylene for many organic solvents).
Rinse any contaminated glassware with a small amount of appropriate solvent (e.g., ethanol) and add the rinsate to the liquid waste container.
Contaminated Materials: Dispose of grossly contaminated gloves, pipette tips, and other disposable materials as solid hazardous waste.
Labeling: Clearly label the waste containers as "Hazardous Waste" and list the chemical contents, including solvents (e.g., "IND 1316, DMSO").
Storage and Pickup: Store the sealed waste containers in a designated satellite accumulation area. Contact your institution's EHS for waste pickup.
Documentation: Log the disposed quantities on your chemical inventory and any other required institutional records.
Signaling Pathway: AMPK Activation
IND 1316 activates the AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[14][15][16] When cellular ATP levels are low, AMPK is activated and switches on catabolic pathways that generate ATP (like fatty acid oxidation) while switching off anabolic, ATP-consuming pathways (like protein synthesis).[15][16]
Caption: Simplified AMPK signaling pathway showing activation and downstream effects.
General Disposal Workflow
When faced with an investigational compound, a systematic approach is essential for ensuring safe disposal. The following workflow provides a logical decision-making process.
Safeguarding Innovation: A Comprehensive Guide to Handling IND 1316
For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Logistical Information for the Investigational New Drug IND 1316. The responsible advancement of pharmaceutical innovation necessitate...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Logistical Information for the Investigational New Drug IND 1316.
The responsible advancement of pharmaceutical innovation necessitates a paramount focus on the safety of the researchers and scientists at the forefront of discovery. This guide provides essential, immediate safety and logistical information for the handling of IND 1316, an investigational new drug. Adherence to these procedures is critical to mitigate risks and ensure a safe laboratory environment. This document outlines comprehensive operational and disposal plans, offering step-by-step guidance to directly address your specific operational questions.
Risk Assessment and Control
Given that IND 1316 is an investigational compound, comprehensive toxicological data may be limited. Therefore, a precautionary approach is mandated. All handling of IND 1316 must be performed under the assumption that it is a potent or cytotoxic compound. A thorough risk assessment should be conducted before any new procedure involving IND 1316 is initiated.[1][2] The hierarchy of controls (elimination, substitution, engineering controls, administrative controls, and personal protective equipment) should be applied to minimize exposure.
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) is the final and critical barrier in protecting laboratory personnel. The following table summarizes the required PPE for various activities involving IND 1316.
Activity
Gloves
Gown/Lab Coat
Eye Protection
Respiratory Protection
Receiving & Unpacking
Double nitrile gloves
Disposable gown
Safety glasses with side shields
Not generally required, unless package is compromised
Weighing & Aliquoting (Solid)
Double nitrile gloves, powder-free
Disposable, solid-front gown with tight-fitting cuffs
Chemical splash goggles or face shield
NIOSH-approved N95 or higher respirator
Solution Preparation
Double nitrile gloves, chemotherapy-rated
Disposable, fluid-resistant gown
Chemical splash goggles and face shield
Required if not performed in a certified chemical fume hood or biological safety cabinet
In Vitro/In Vivo Dosing
Double nitrile gloves
Disposable gown
Safety glasses with side shields
Procedure-specific risk assessment required
Waste Disposal
Double nitrile gloves
Disposable gown
Safety glasses with side shields
Not generally required for sealed waste containers
Spill Cleanup
Heavy-duty nitrile or butyl rubber gloves
Impervious disposable gown or coveralls
Chemical splash goggles and face shield
NIOSH-approved respirator with appropriate cartridges (e.g., P100)
Note: Gloves should be changed immediately if contaminated and every two hours during continuous use. When double-gloving, the outer glove should be worn over the gown cuff and the inner glove underneath.
Operational Plan: From Receipt to Disposal
A meticulous, step-by-step approach is essential for the safe handling of IND 1316 throughout its lifecycle in the laboratory.
Receiving and Storage
Inspection: Upon receipt, visually inspect the shipping container for any signs of damage or leakage. If compromised, do not open and follow the spill response protocol.
Documentation: Log the receipt of IND 1316 in the chemical inventory, noting the date of arrival, quantity, and lot number.
Storage: Store IND 1316 in a designated, clearly labeled, and secure area with restricted access. The storage location should be well-ventilated and separate from incompatible materials. Follow any specific storage conditions (e.g., temperature, light sensitivity) provided by the manufacturer.
Weighing and Solution Preparation
Engineering Controls: All weighing and solution preparation of solid IND 1316 must be conducted in a certified chemical fume hood, a Class II Type B2 biological safety cabinet, or a glove box to control airborne particles.
Designated Area: Use a designated and clearly marked area for handling IND 1316.
Equipment: Utilize dedicated equipment (e.g., spatulas, weigh boats, glassware) for IND 1316. If not possible, thoroughly decontaminate all equipment after use.
Technique: Use a "wet" technique (e.g., dampening surfaces with a suitable solvent) when handling powders to minimize dust generation.
Administration and Experimental Use
Labeling: All containers with IND 1316, including dilutions and experimental samples, must be clearly labeled with the compound name, concentration, and hazard warnings.
Transport: When moving IND 1316 between laboratories, use a sealed, secondary container to prevent spills.
Animal Handling: If used in animal studies, all personnel must be trained on the specific risks and handling procedures. Cages should be clearly marked, and bedding should be handled as contaminated waste.
Disposal Plan
The disposal of IND 1316 and all contaminated materials must be handled with extreme care to prevent environmental contamination and exposure to personnel.
Waste Segregation: All disposable items that have come into contact with IND 1316 (e.g., gloves, gowns, weigh boats, pipette tips) are considered hazardous waste.[3] These items must be placed in a designated, sealed, and clearly labeled hazardous waste container.[3]
Liquid Waste: Unused solutions of IND 1316 should be collected in a designated, sealed, and labeled hazardous waste container. Do not pour any IND 1316 solution down the drain.
Solid Waste: Excess solid IND 1316 and contaminated materials should be disposed of as hazardous chemical waste.
Decontamination of Glassware: Reusable glassware should be decontaminated before being washed. A validated decontamination procedure should be followed.
Waste Pickup: All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.[4]
Spill Management and Decontamination
Immediate and appropriate response to a spill is critical to minimizing exposure and environmental contamination.
Spill Response Protocol
Evacuate and Alert: Immediately alert others in the area and evacuate the immediate vicinity of the spill.
Secure the Area: Cordon off the spill area to prevent entry.
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.
Contain the Spill: For liquid spills, use absorbent pads or other appropriate materials to contain the spill. For solid spills, gently cover with a damp cloth or absorbent material to prevent airborne dissemination.
Decontaminate: Once the spill is contained, decontaminate the area using a validated decontamination solution.
Clean and Dispose: Clean the area with soap and water. All materials used for spill cleanup must be disposed of as hazardous waste.
Report: Report the spill to the laboratory supervisor and the institution's EHS office.
Decontamination Protocol
A validated decontamination procedure should be established for IND 1316. If a specific decontamination agent is not provided by the manufacturer, a general procedure for potent compounds can be adapted. This typically involves a multi-step process:
Initial Cleaning: Remove gross contamination with an appropriate absorbent material.
Deactivating Solution: Apply a solution known to degrade or solubilize the compound. Common solutions include sodium hypochlorite solutions (bleach), followed by a neutralization step with sodium thiosulfate, or specialized detergents. The choice of solution must be chemically compatible with the compound and the surface being cleaned.
Rinsing: Thoroughly rinse the surface with water.
Final Cleaning: Clean the surface with a standard laboratory detergent.
Verification: In a cGMP environment, surface wipe sampling may be required to verify the effectiveness of the decontamination.
Experimental Workflow for Handling IND 1316
The following diagram illustrates the standard workflow for handling IND 1316 in a research laboratory setting, emphasizing the critical control points for safety.
Caption: Workflow for the safe handling of IND 1316, from receipt to disposal.